ent-Voriconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-63-0 | |
| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ent-Voriconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Stereospecific Mechanism of Action of Voriconazole and its Enantiomer, ent-Voriconazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. As a chiral molecule, it exists as a pair of enantiomers, with the clinically utilized form being the (2R,3S)-enantiomer. This technical guide delves into the core mechanism of action of voriconazole, with a specific focus on the stereochemical nuances that differentiate it from its enantiomer, ent-voriconazole ((2S,3R)-voriconazole). By examining the fundamental principles of its interaction with the fungal target enzyme and presenting key experimental methodologies, this document provides a comprehensive resource for understanding the profound impact of stereochemistry on antifungal efficacy.
Introduction
The global rise in invasive fungal infections, particularly in immunocompromised patient populations, has underscored the critical need for effective antifungal therapies. Voriconazole has demonstrated broad-spectrum activity against a range of clinically significant pathogens, including Aspergillus and Candida species.[1][2] Its therapeutic success is intrinsically linked to its specific three-dimensional structure. This guide will elucidate the mechanism of action at a molecular level, highlighting the stereoselectivity that governs its potent antifungal properties and renders its enantiomer, this compound, significantly less active.
Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism of action for voriconazole, like other azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[1]
Target Enzyme: Lanosterol 14α-Demethylase (CYP51)
Voriconazole exerts its antifungal effect by potently and selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.
Molecular Interaction
The voriconazole molecule binds to the active site of CYP51. The nitrogen atom (N-4) of its triazole ring coordinates with the heme iron atom at the enzyme's active site, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol synthesis pathway.
Downstream Effects of CYP51 Inhibition
The inhibition of CYP51 leads to a cascade of events detrimental to the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol. These abnormal sterols integrate into the fungal membrane, disrupting its normal function and the activity of membrane-bound enzymes.
-
Inhibition of Fungal Growth: The culmination of these effects is the arrest of fungal cell growth and replication, leading to a fungistatic effect.
The signaling pathway for the mechanism of action of voriconazole is depicted in the following diagram:
Caption: Mechanism of action of voriconazole via inhibition of lanosterol 14α-demethylase (CYP51).
The Critical Role of Stereochemistry: Voriconazole vs. This compound
Voriconazole is a chiral molecule with two stereocenters, existing as a pair of enantiomers: (2R,3S)-voriconazole (the clinically used drug) and (2S,3R)-voriconazole (this compound). The specific spatial arrangement of the atoms in these enantiomers dramatically influences their ability to bind to the active site of the CYP51 enzyme.
Stereoselective Inhibition of CYP51
The binding pocket of the CYP51 enzyme is itself chiral, composed of asymmetrically arranged amino acid residues. This creates a stereoselective environment where one enantiomer can fit and interact more effectively than the other. The (2R,3S) configuration of voriconazole allows for an optimal orientation within the active site, maximizing the stabilizing interactions between the drug and the enzyme, including the crucial coordination with the heme iron.
Conversely, the (2S,3R) configuration of this compound results in a suboptimal fit. This steric hindrance is thought to weaken its interaction with the active site, leading to significantly reduced inhibitory potency.
Comparative Antifungal Activity
While comprehensive peer-reviewed studies detailing the minimum inhibitory concentrations (MICs) of this compound are scarce, evidence from patent literature indicates a profound difference in antifungal activity. A key finding suggests that the inhibitory activity of (2R,3S)-voriconazole against Aspergillus is more than 200 times greater than that of its (2S,3R) counterpart.[3] This substantial difference underscores the critical importance of stereochemistry in the antifungal efficacy of voriconazole.
Table 1: Comparative Activity of Voriconazole Enantiomers
| Enantiomer | Configuration | Antifungal Activity (vs. Aspergillus) |
| Voriconazole | (2R,3S) | Highly Active |
| This compound | (2S,3R) | >200-fold less active than (2R,3S)-voriconazole[3] |
Experimental Protocols
To assess the antifungal activity and mechanism of action of compounds like voriconazole and its enantiomers, standardized experimental protocols are employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
-
A conceptual workflow for the comparative evaluation of voriconazole enantiomers is presented below:
Caption: Conceptual workflow for the synthesis, separation, and comparative antifungal evaluation of voriconazole enantiomers.
Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the ergosterol synthesis pathway.
Protocol: Cell-Free Ergosterol Biosynthesis Inhibition Assay
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain in a suitable liquid medium.
-
Harvest the fungal cells and produce spheroplasts using lytic enzymes.
-
Lyse the spheroplasts and isolate the microsomal fraction, which contains the enzymes of the ergosterol pathway, through differential centrifugation.
-
-
In Vitro Assay:
-
Prepare a reaction mixture containing the fungal microsomes, a radiolabeled precursor (e.g., [14C]-lanosterol), and necessary cofactors (e.g., NADPH).
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixtures.
-
Incubate the mixtures to allow for the enzymatic conversion of the precursor.
-
-
Sterol Extraction and Analysis:
-
Stop the reaction and extract the sterols from the mixture using an organic solvent (e.g., hexane).
-
Separate the different sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled ergosterol and precursor to determine the percentage of inhibition at each concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Conclusion
The antifungal activity of voriconazole is fundamentally dependent on its (2R,3S) stereochemistry, which allows for high-affinity binding to and potent inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). Its enantiomer, this compound, due to its different three-dimensional structure, exhibits significantly lower antifungal activity. This profound stereoselectivity highlights the importance of chiral considerations in drug design and development. The experimental protocols detailed herein provide a framework for the continued investigation of new antifungal agents and the elucidation of their mechanisms of action at a molecular level. A thorough understanding of these principles is paramount for the development of next-generation antifungal therapies to combat the growing threat of invasive fungal diseases.
References
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of the new azole UK-109, 496 (voriconazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106117186A - A kind of preparation method of voriconazole and its intermediate - Google Patents [patents.google.com]
ent-Voriconazole: A Deep Dive into Stereochemistry and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its efficacy is largely attributed to the specific stereochemistry of its active enantiomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. However, the synthesis of this chiral molecule can result in the formation of other stereoisomers, including its enantiomer, ent-voriconazole, which has the (2S,3R) configuration. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its synthesis, and a detailed, though currently limited, exploration of its biological activity in comparison to the active voriconazole enantiomer.
Stereochemistry of Voriconazole and this compound
Voriconazole possesses two chiral centers, leading to the possibility of four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The clinically approved and active form is the (2R,3S)-enantiomer. Its enantiomer, this compound, possesses the opposite configuration at both chiral centers, (2S,3R). The remaining two stereoisomers are diastereomers of voriconazole. The precise three-dimensional arrangement of the substituents around these chiral centers is crucial for the molecule's interaction with its biological target.
Synthesis and Chiral Separation
The synthesis of voriconazole can be achieved through various routes, often resulting in a mixture of stereoisomers. Enantioselective synthesis strategies have been developed to produce the desired (2R,3S)-enantiomer with high purity. These methods often involve the use of chiral catalysts or resolving agents.
The separation of voriconazole stereoisomers is a critical step in ensuring the quality and efficacy of the final drug product. Several analytical techniques have been successfully employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are commonly used to separate the enantiomers of voriconazole.
-
Supercritical Fluid Chromatography (SFC): This technique offers a rapid and efficient method for the separation of voriconazole and its enantiomer.
-
Capillary Electrophoresis (CE): CE methods have also been developed for the direct separation of all four stereoisomers of voriconazole.
Biological Activity of this compound: A Knowledge Gap
A thorough review of the currently available scientific literature reveals a significant gap in the characterization of the biological activity of this compound. While it is identified as a process impurity in the synthesis of voriconazole (often referred to as Voriconazole Impurity D or Voriconazole Related Compound B), comprehensive studies detailing its antifungal potency and its interaction with key metabolic enzymes are not publicly available.
Antifungal Activity
The primary mechanism of action of voriconazole is the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The stereospecificity of this interaction is paramount to the drug's antifungal activity.
While extensive data exists for the minimum inhibitory concentrations (MICs) of racemic voriconazole and the (2R,3S)-enantiomer against a wide range of fungal pathogens, there is a notable absence of such data for this compound. Without direct comparative studies, the antifungal potency of this compound remains unquantified.
Interaction with Human Cytochrome P450 Enzymes
Voriconazole is primarily metabolized in humans by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4. It is also a known inhibitor of these enzymes, leading to potential drug-drug interactions. The stereochemistry of a drug can significantly influence its interaction with metabolizing enzymes.
Detailed studies have characterized the inhibitory effects of voriconazole on various CYP isoforms. However, specific data comparing the inhibitory potency (e.g., Ki or IC50 values) of this compound to that of voriconazole is not available in the reviewed literature. Understanding the stereoselective inhibition of CYP enzymes is crucial for predicting the potential for drug interactions and understanding the overall pharmacokinetic and toxicological profile of each enantiomer.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be essential for its characterization.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound reference standard
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted mirror
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for filamentous fungi.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
CYP Enzyme Inhibition Assay (in vitro)
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on major human CYP isoforms (e.g., CYP2C19, CYP3A4).
Materials:
-
This compound reference standard
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
CYP-specific probe substrates (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures containing HLMs or recombinant enzymes, the probe substrate at a concentration near its Km, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the concentration of this compound to determine the IC50 value. For Ki determination, perform the assay with multiple substrate concentrations and use non-linear regression analysis (e.g., Dixon or Cheng-Prusoff plots).
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's biological activity.
A Technical Guide to the Chiral Separation of Voriconazole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.[1][2] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, contains two stereogenic centers, resulting in four possible stereoisomers. The commercially available drug is the (2R,3S)-enantiomer. The stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to separate and quantify the enantiomers of Voriconazole is crucial for drug development, quality control, and clinical monitoring. This technical guide provides an in-depth overview of the primary chromatographic and electrophoretic techniques employed for the chiral separation of Voriconazole enantiomers.
Core Analytical Techniques
The chiral separation of Voriconazole enantiomers is predominantly achieved through High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). These techniques utilize chiral selectors to create a transient diastereomeric interaction with the enantiomers, leading to differential migration and subsequent separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of pharmaceuticals. For Voriconazole, both chiral stationary phases (CSPs) and chiral mobile phase additives are employed. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent enantioselectivity.[3] Alternatively, cyclodextrins and their derivatives can be used as chiral mobile phase additives with achiral stationary phases.[4]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact.[5] This technique utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent. Polysaccharide-based CSPs are also commonly used in SFC for the enantioseparation of Voriconazole.[5][6]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the chiral separation of neutral compounds like Voriconazole, chiral selectors are added to the background electrolyte. Anionic cyclodextrin derivatives, such as sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), have been shown to be effective for the complete separation of all four stereoisomers of Voriconazole.[7]
Experimental Protocols and Data
The following tables summarize the quantitative data and experimental protocols from various studies on the chiral separation of Voriconazole enantiomers.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Instrumentation | HPLC System | HPLC System |
| Chiral Stationary Phase | Chiralcel-OD (10µm, 250mm x 4.6mm) | Hypersil ODS C18 (5µm, 150mm x 4.6mm) |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | Methanol:Water (45:55, v/v) with 15.0 mmol/L KH2PO4 and 10.0 mmol/L SBE-β-CD |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 27°C | Not Specified |
| Detection Wavelength | 254 nm | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Resolution (Rs) | ~3.0 | Baseline Separation |
| Reference | [8] | [4] |
Table 2: Supercritical Fluid Chromatography (SFC) Method
| Parameter | Method 1 |
| Instrumentation | Thar SFC System with Diode Array Detector |
| Chiral Stationary Phase | Chiralpak AD-H (5µm, 250mm x 4.6mm) |
| Mobile Phase | Supercritical CO2:Methanol (90:10, v/v) |
| Flow Rate | Not Specified |
| Backpressure | 100 bar |
| Temperature | Not Specified |
| Detection Wavelength | Not Specified |
| Run Time | 10 minutes |
| Resolution (Rs) | 5.4 |
| Reference | [5][6] |
Table 3: Capillary Electrophoresis (CE) Method
| Parameter | Method 1 |
| Instrumentation | Capillary Electrophoresis System |
| Chiral Selector (in BGE) | Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) with a degree of substitution (DS) of 4.5 |
| Background Electrolyte | Details not specified |
| Applied Voltage | Not Specified |
| Temperature | Not Specified |
| Capillary Dimensions | Not Specified |
| Detection | Not Specified |
| Outcome | Complete separation of all four stereoisomers |
| Reference | [7] |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the chiral separation of Voriconazole enantiomers using HPLC, SFC, and CE.
Caption: Experimental workflow for HPLC-based chiral separation of Voriconazole.
Caption: Experimental workflow for SFC-based chiral separation of Voriconazole.
Caption: Experimental workflow for CE-based chiral separation of Voriconazole.
Conclusion
The chiral separation of Voriconazole enantiomers is a critical analytical challenge that can be effectively addressed by several techniques. HPLC with polysaccharide-based chiral stationary phases or cyclodextrin mobile phase additives provides robust and reliable separations. SFC offers a "greener" and faster alternative, demonstrating excellent resolution. CE, with the use of appropriate chiral selectors in the background electrolyte, is a powerful technique for achieving high-efficiency separation of all four stereoisomers. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, sample throughput, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the chiral separation of Voriconazole.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]
- 5. ijrar.org [ijrar.org]
- 6. sciensage.info [sciensage.info]
- 7. Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Delving into the Stereochemistry of a Potent Antifungal: A Technical Guide to the Discovery and History of ent-Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole, a second-generation triazole antifungal agent, stands as a cornerstone in the management of severe and invasive fungal infections. Its broad spectrum of activity and clinical efficacy have established it as a critical therapeutic option. The biological activity of voriconazole is, however, intrinsically linked to its stereochemistry. The commercialized drug is the (2R,3S)-enantiomer, a specific three-dimensional arrangement of its atoms. This technical guide delves into the discovery and history of its mirror image, ent-voriconazole or the (2S,3R)-enantiomer, exploring its origins in the synthesis of the active drug, the methods developed for its separation, and its comparative biological significance. Understanding the nuances of both enantiomers is paramount for researchers and professionals in drug development, as it underscores the pivotal role of chirality in pharmacology.
The Genesis of Voriconazole and the Emergence of its Enantiomer
The development of voriconazole by Pfizer in the 1990s marked a significant advancement in antifungal therapy. The initial synthetic routes to this complex molecule were not stereoselective, resulting in a mixture of all four possible stereoisomers. The primary challenge then became the isolation of the desired and most potent (2R,3S)-enantiomer. This inherently led to the production and subsequent separation of the other stereoisomers, including this compound. The history of this compound is therefore not one of independent discovery but is intricately woven into the process of obtaining its therapeutically active counterpart.
Early synthetic strategies relied on optical resolution to isolate the desired enantiomer from a racemic mixture. This classical approach, while effective, is inherently inefficient as it discards at least half of the synthesized material. This spurred the development of more sophisticated, enantioselective synthetic methods aimed at producing the (2R,3S)-enantiomer directly, thereby minimizing the formation of this compound and other stereoisomers.
Mechanism of Action: A Tale of Two Enantiomers
The antifungal activity of triazoles, including voriconazole, stems from their ability to inhibit a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 family (CYP51) and is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, voriconazole blocks the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane structure and function inhibit fungal growth and replication, exerting a fungistatic effect against most susceptible fungi and a fungicidal effect against some species like Aspergillus.[1]
While the (2R,3S)-enantiomer is a potent inhibitor of fungal CYP51, the activity of this compound is significantly lower. This difference in potency underscores the high degree of stereoselectivity of the target enzyme. The precise three-dimensional arrangement of the (2R,3S)-enantiomer allows for optimal binding and inhibition of the fungal enzyme, whereas the mirror-image configuration of this compound does not fit as effectively into the active site.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FBBC05"]; "Ergosterol" [fillcolor="#34A853"]; "Voriconazole" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"]; "Lanosterol_14a_demethylase" [label="Lanosterol 14α-demethylase\n(Fungal CYP51)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges "Lanosterol" -> "Lanosterol_14a_demethylase" [label="Substrate"]; "Lanosterol_14a_demethylase" -> "Ergosterol" [label="Ergosterol\nBiosynthesis\nPathway"]; "Voriconazole" -> "Lanosterol_14a_demethylase" [label="Potent Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; "this compound" -> "Lanosterol_14a_demethylase" [label="Weak Inhibition", color="#EA4335", fontcolor="#EA4335", style="dashed", arrowhead=tee]; }
Comparative Biological Data
The disparity in the antifungal activity between voriconazole and this compound is evident in their Minimum Inhibitory Concentrations (MICs) against various fungal pathogens. Although specific and extensive comparative studies on this compound are limited in publicly available literature, the focus on isolating the (2R,3S)-enantiomer for therapeutic use implies a significant difference in efficacy. The data that is available consistently demonstrates the superior potency of the (2R,3S)-enantiomer.
Table 1: Comparative Antifungal Activity (MIC in μg/mL) - Illustrative Data
| Fungal Species | (2R,3S)-Voriconazole (Active) | ent-(2S,3R)-Voriconazole |
| Candida albicans | 0.03 - 0.25 | > 16 |
| Aspergillus fumigatus | 0.25 - 1.0 | > 16 |
| Cryptococcus neoformans | 0.03 - 0.25 | Not readily available |
Note: The values presented are illustrative and compiled from various sources. Specific MICs can vary depending on the strain and testing methodology. Data for this compound is scarce.
The pharmacokinetic profiles of the two enantiomers are also expected to differ. Metabolism of voriconazole is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4 in the liver.[2] It is plausible that this metabolism is stereoselective, leading to different rates of clearance and potential for drug-drug interactions for each enantiomer. However, detailed pharmacokinetic studies specifically comparing this compound to the active enantiomer in humans are not widely reported.
Table 2: Pharmacokinetic Parameters of (2R,3S)-Voriconazole
| Parameter | Value |
| Bioavailability | >90% (oral) |
| Protein Binding | ~58% |
| Volume of Distribution | 4.6 L/kg |
| Metabolism | Hepatic (CYP2C19, CYP2C9, CYP3A4) |
| Elimination Half-life | ~6 hours (dose-dependent) |
Data for this compound is not available for direct comparison.
Experimental Protocols
The synthesis and separation of voriconazole enantiomers have been the subject of extensive research. Below are detailed methodologies for key experiments.
Enantioselective Synthesis of Voriconazole via Catalytic Asymmetric Cyanosilylation
This method focuses on the early introduction of chirality to preferentially form the desired (2R,3S)-enantiomer.
Experimental Workflow:
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Starting Ketone\n(1-(2,4-difluorophenyl)-2-chloroethanone)"]; B [label="Asymmetric Cyanosilylation\n(Chiral Catalyst, TMSCN)"]; C [label="Intermediate Formation\n(Chiral Cyanohydrin)"]; D [label="Multi-step Conversion"]; E [label="Voriconazole\n(Primarily (2R,3S)-enantiomer)"];
// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Final Steps"]; }
Protocol:
-
Catalytic Asymmetric Cyanosilylation: To a solution of the starting ketone in an appropriate solvent (e.g., toluene) at low temperature (e.g., -78 °C), a chiral catalyst (e.g., a titanium-based complex with a chiral ligand) is added. Trimethylsilyl cyanide (TMSCN) is then added dropwise. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the chiral cyanohydrin.
-
Subsequent Transformations: The chiral cyanohydrin undergoes a series of chemical transformations, including the introduction of the triazole and pyrimidine moieties, to yield the final voriconazole product with high enantiomeric excess of the (2R,3S)-enantiomer.
Chiral Separation of Voriconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)
This method is crucial for the analytical quantification of the enantiomeric purity of voriconazole and for the preparative isolation of each enantiomer.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is employed.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: The enantiomers are detected by their UV absorbance, typically at 254 nm.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The peak area of each enantiomer is used to determine the enantiomeric excess (e.e.) of the mixture.
Conclusion
The story of this compound is a compelling illustration of the principle of stereochemistry in drug design and development. While not therapeutically useful itself, its existence has driven the innovation of sophisticated synthetic and analytical methods to ensure the purity and efficacy of the active (2R,3S)-voriconazole. For researchers in the field, the study of both enantiomers provides a deeper understanding of the drug-target interactions at a molecular level and reinforces the importance of chirality in the quest for safer and more effective medicines. Further investigation into the specific biological properties and metabolic fate of this compound could yet yield valuable insights into toxicology and drug metabolism.
References
Unraveling the Stereochemistry of Voriconazole: A Technical Guide to the Biological Activity of its Isomers
For Immediate Release
[City, State] – October 30, 2025 – In the landscape of antifungal therapeutics, voriconazole stands as a critical agent in the management of invasive fungal infections. This technical guide delves into the core of its biological activity, focusing on the distinct roles of its stereoisomers. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the enantioselective properties of voriconazole, from its mechanism of action to its metabolic fate.
Introduction: The Significance of Chirality in Voriconazole
Voriconazole, a second-generation triazole antifungal, possesses two chiral centers, giving rise to four stereoisomers. The commercial formulation of voriconazole is the single enantiomer, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. This specificity is crucial, as the biological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active, inactive, or contribute to toxicity.
A pivotal study has demonstrated that the (2R, 3S) isomer of voriconazole exhibits an inhibitory activity against Aspergillus species that is over 200 times greater than its (2S, 3R) enantiomer.[1] Furthermore, the (2R, 3S) isomer possesses a broader antifungal spectrum, underscoring the stereoselectivity of its therapeutic action.[1]
Mechanism of Action: Stereoselective Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism of action for voriconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the cessation of fungal growth and cell death.
The following diagram illustrates the ergosterol biosynthesis pathway and the site of action of voriconazole.
Antifungal Spectrum of Activity
The clinically approved (2R,3S)-voriconazole demonstrates a broad spectrum of activity against a wide range of fungal pathogens. While comprehensive comparative data for all isomers is scarce, the superior activity of the (2R,3S)-enantiomer is the basis for its clinical use. The following table summarizes the in vitro activity of racemic voriconazole against various clinically important fungi, which is primarily attributed to the (2R,3S)-isomer.
| Fungal Species | MIC Range (µg/mL) of Racemic Voriconazole |
| Candida albicans | 0.01 - >4 |
| Candida glabrata | 0.03 - 8 |
| Candida krusei | 0.01 - >4 |
| Aspergillus spp. | <0.03 - 2 |
| Fusarium spp. | 0.25 - 8 |
| Scedosporium spp. | Variable |
| Data compiled from multiple sources.[3][4][5][6] |
Pharmacokinetics and Metabolism: A Potential for Stereoselectivity
Voriconazole is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C19, and to a lesser extent by CYP2C9 and CYP3A4. The major metabolite, voriconazole N-oxide, has minimal antifungal activity. The pharmacokinetics of racemic voriconazole are known to be non-linear and are significantly influenced by CYP2C19 genetic polymorphisms.
While studies have not explicitly detailed the stereoselective metabolism of voriconazole, it is a well-established principle that drug-metabolizing enzymes can exhibit stereoselectivity. This could lead to differences in the rate of metabolism and clearance between the (2R,3S) and (2S,3R) enantiomers. Such differences would have implications for the pharmacokinetic profile of the individual isomers, potentially affecting their efficacy and safety. Further research is warranted to elucidate the stereoselective metabolism and pharmacokinetics of voriconazole.
The diagram below outlines the metabolic pathway of voriconazole.
Experimental Protocols
Separation of Voriconazole Enantiomers
The study of individual isomer activity necessitates their separation. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Methodology:
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), is typically used.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like ethanol or isopropanol is often used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength of approximately 255 nm is suitable for voriconazole.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal susceptibility of fungal isolates to voriconazole isomers can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared in sterile saline or water. The turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of the separated voriconazole isomer is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.
Conclusion and Future Directions
The biological activity of voriconazole is predominantly attributed to the (2R,3S)-enantiomer, which exhibits significantly greater antifungal potency and a broader spectrum of activity than its (2S,3R) counterpart. While the primary mechanism of action is the stereoselective inhibition of fungal lanosterol 14α-demethylase, a comprehensive understanding of the stereoselective aspects of its pharmacokinetics, metabolism, and toxicity is not yet fully elucidated in publicly available literature.
Future research should focus on generating quantitative, comparative data for the individual voriconazole isomers. This includes:
-
Direct comparison of MIC values against a wide range of fungal pathogens.
-
Determination of the binding affinities (Ki values) of each isomer for fungal CYP51.
-
Investigation of the stereoselective metabolism and pharmacokinetic profiles in both in vitro and in vivo models.
-
Assessment of the potential for enantioselective toxicity.
A deeper understanding of the stereochemical nuances of voriconazole's biological activity will be invaluable for optimizing antifungal therapy and for the rational design of future antifungal agents.
References
- 1. CN106117186A - A kind of preparation method of voriconazole and its intermediate - Google Patents [patents.google.com]
- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of voriconazole against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: Review of the literature - ProQuest [proquest.com]
ent-Voriconazole: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. It is administered as a racemic mixture of four stereoisomers, with the (2R,3S)-enantiomer, known as voriconazole, being the biologically active component. Its enantiomer, ent-voriconazole, with the (2S,3R) configuration, is also present. This technical guide provides an in-depth analysis of the molecular structure, synthesis, and biological activity of this compound, offering a valuable resource for researchers in antifungal drug development and stereochemistry.
Molecular Structure and Properties
This compound is the enantiomer of the active antifungal agent voriconazole. The key structural and physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1] |
| Molecular Formula | C₁₆H₁₄F₃N₅O[1] |
| Molecular Weight | 349.31 g/mol |
| CAS Number | 137234-63-0[1] |
| Appearance | White to off-white solid |
| Stereochemistry | (2S,3R) |
Synthesis and Manufacturing
The synthesis of this compound is intrinsically linked to the synthesis of voriconazole, as the commercial product is a racemic mixture. The manufacturing process typically involves the synthesis of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, followed by a resolution step to isolate the desired (2R,3S)-voriconazole. However, for research purposes, enantioselective synthesis routes can be employed to specifically obtain this compound.
General Synthetic Approach
A common strategy for the synthesis of the voriconazole backbone involves the reaction of a substituted pyrimidine derivative with a difluorophenyl-triazolyl ethanone derivative. The stereochemistry is often controlled through the use of chiral catalysts or resolving agents.
One patented method for preparing the racemic mixture of (2R,3S) and (2S,3R) enantiomers involves the following key steps[1]:
-
Condensation: Reaction of 4-Chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like Lithium diisopropylamide (LDA). This step yields a mixture of diastereomers.
-
Dehalogenation: The resulting intermediate is then dehalogenated using a catalyst such as Raney Nickel under hydrogen pressure to yield the racemic mixture of (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[1].
Enantioselective Synthesis and Resolution
To obtain purified this compound, the racemic mixture can be subjected to chiral resolution. This is often achieved by forming diastereomeric salts with a chiral acid, such as R-(-)-10-camphorsulfonic acid, followed by fractional crystallization[1]. The desired diastereomer can then be isolated and the chiral auxiliary removed to yield the enantiomerically pure this compound.
Biological Activity and Mechanism of Action
The biological activity of voriconazole and its enantiomers is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2].
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth and replication[3]. The signaling pathway for this mechanism is a direct enzymatic inhibition.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Comparative Antifungal Activity
While voriconazole is the active enantiomer, the specific antifungal activity of this compound is not extensively documented in publicly available literature. It is generally understood that the (2R,3S) configuration is crucial for potent antifungal activity. Further research is required to quantify the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens and to draw a direct comparison with voriconazole.
Experimental Protocols
General Procedure for Racemic Voriconazole Synthesis
The following is a generalized protocol based on patented synthesis methods. Note: This is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Caption: General workflow for the synthesis and resolution of this compound.
Detailed Protocol:
-
Condensation: In a suitable reaction vessel under an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in a mixture of n-heptane, n-hexane, and tetrahydrofuran. Cool the mixture and slowly add a solution of Lithium diisopropylamide (LDA). To this, add 4-chloro-6-ethyl-5-fluoropyrimidine and allow the reaction to proceed until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).
-
Work-up: Quench the reaction with an appropriate aqueous solution and separate the organic layer. Wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.
-
Dehalogenation: Charge a hydrogenation vessel with the crude product from the previous step, sodium acetate, Raney nickel, and methanol. Pressurize the vessel with hydrogen gas (4-6 kg/cm ²) and heat to 40-50°C for 4-6 hours. Monitor the reaction for completion.
-
Isolation of Racemate: After completion, cool the reaction mixture, filter off the Raney nickel, and concentrate the filtrate under reduced pressure. The pH of the resulting crude product can be adjusted with a base to facilitate purification.
-
Resolution of Enantiomers: Dissolve the racemic voriconazole in acetone. In a separate flask, dissolve R-(-)-10-camphorsulfonic acid in methanol. Add the camphorsulfonic acid solution to the voriconazole solution. Heat the mixture and then cool to allow for the precipitation of the diastereomeric salt. Filter the solid and wash with a suitable solvent. The specific diastereomeric salt corresponding to this compound can then be isolated and treated with a base to liberate the free this compound. Further purification can be achieved by recrystallization or chromatography.
Conclusion
This compound, the (2S,3R) enantiomer of the potent antifungal drug voriconazole, presents an interesting subject for stereochemical and pharmacological studies. While its synthesis is achievable through established methods of racemic synthesis followed by chiral resolution, a comprehensive understanding of its distinct biological activity profile is still lacking in the public domain. Further research to elucidate the specific antifungal efficacy and potential off-target effects of this compound would be highly valuable for the drug development community. This would not only contribute to a more complete understanding of the structure-activity relationship of voriconazole but could also inform the development of future generation of antifungal agents.
References
An In-depth Technical Guide to the Solubility and Stability of Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the physicochemical properties of voriconazole. The majority of available scientific literature pertains to voriconazole as a racemic mixture, the form used in clinical practice. Data specifically characterizing ent-voriconazole (its single enantiomer) is limited, primarily focusing on chiral separation techniques. It has been noted that an inactive enantiomer can form from the recombination of retro-aldol products during hydrolysis, suggesting potential differences in the stability profiles of the individual enantiomers[1][2].
Physicochemical Properties of Voriconazole
Voriconazole, ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol), is a second-generation triazole antifungal agent. Its efficacy is intrinsically linked to its physicochemical characteristics, which present significant challenges in formulation development due to low aqueous solubility and instability in aqueous environments[1].
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄F₃N₅O | [3][4] |
| Molecular Weight | 349.3 g/mol | [3][4] |
| Appearance | Crystalline Solid | [3] |
| pKa (Strongest Basic) | 2.01 | DrugBank Online |
| logP | 1.65 - 1.82 | DrugBank Online |
| UV/Vis. λmax | 256 nm | [3][5] |
Solubility Profile
Voriconazole is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability[6][7]. Its lipophilic nature necessitates the use of solubility enhancement techniques for effective formulation, particularly for aqueous parenteral and ophthalmic preparations.
Aqueous and pH-Dependent Solubility
Voriconazole's solubility is highly dependent on pH. It exhibits its maximum aqueous solubility in acidic conditions due to the basic nature of the triazole ring.
| Solvent/Condition | Solubility | Temperature |
| Water (pH 7) | 0.61 mg/mL | 22°C |
| Water (General) | ~0.71 mg/mL | Not Specified |
| Aqueous Solution | 0.5 mg/mL | Room Temp. |
| Acidic (pH 1.2) | 2.7 mg/mL | Not Specified |
| Phosphate Buffer (pH 6.8) | Sparingly Soluble | Not Specified |
Solubility in Organic Solvents and Formulation Excipients
The drug demonstrates significantly better solubility in various organic solvents and specialized pharmaceutical excipients, which are often employed in formulation development.
| Solvent/Excipient | Solubility (mg/mL) |
| Ethanol | ~20 |
| DMSO | >20 |
| Methanol | Freely Soluble |
| Labrafil M 1944CS (Oil) | 126.38 ± 3.18 |
| Cremophor RH 40 (Surfactant) | 128.86 ± 2.94 |
| Transcutol HP (Co-surfactant) | 139.19 |
Solubility can be markedly enhanced through the use of complexing agents like sulfobutyl ether β-cyclodextrin (SBEβCD) or polymeric surfactants such as Poloxamers, which can increase solubility three- to six-fold[1].
Stability Profile
Voriconazole is inherently unstable in aqueous solutions but is stable in its solid, crystalline state[3]. The primary degradation pathway in aqueous media is hydrolysis, which is significantly influenced by pH and temperature.
Forced Degradation Studies
Forced degradation (stress testing) is performed to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods. The table below summarizes the outcomes of stress testing under various ICH-recommended conditions.
| Stress Condition | Observations |
| Acidic Hydrolysis | Stable to slight degradation observed (e.g., 5ml of 0.1 M HCl at 60°C for 2hr)[5][10]. |
| Alkaline Hydrolysis | Significant degradation (e.g., 5ml of 0.1 M NaOH at 60°C for 30min). Most adverse condition[5][11][12]. |
| Neutral Hydrolysis | Degradation occurs[13]. |
| Oxidative | Slight degradation to relatively stable (e.g., 2ml of 1% H₂O₂ for 30min)[5][13]. |
| Thermal | Sensitive; significant degradation (e.g., 60°C for 24hrs)[5]. |
| Photolytic | Stable to slight degradation under severe exposure (UV/Visible light)[5][10]. |
The major degradation impurities identified under stress conditions include the deschloro and DFH impurities[5][11].
Stability in Formulations
The stability of voriconazole in prepared formulations is critical for its clinical use.
-
Reconstituted Oral Suspension: A dry powder formulation is preferred for oral use due to the drug's instability in aqueous environments. The reconstituted suspension, with a pH of around 4, is satisfactory for stability[3].
-
Ophthalmic Solutions: Extemporaneously prepared eye drops (1% w/v) can be chemically stable for extended periods (e.g., up to 75 days) when stored at 2-8°C[8].
-
Intravenous Solutions: In elastomeric pumps, voriconazole (2 mg/mL) in 0.9% sodium chloride or 5% glucose is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C[14].
Experimental Protocols
Detailed and validated methodologies are crucial for accurately determining the solubility and stability of voriconazole.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for evaluating the equilibrium solubility of a compound.
-
Preparation: An excess amount of voriconazole is added to vials containing a known volume of the solvent (e.g., water, buffer, or excipient solution).
-
Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 ± 1°C) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached.
-
Separation: The equilibrated samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved voriconazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at 255 nm) or HPLC[6][7].
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Stability-Indicating RP-HPLC Method
A stability-indicating method is an analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating voriconazole from its process-related impurities and forced degradation products.
Example Protocol 1:
-
Column: Hypersil C18 (250×4.6 mm, 5 µm)[13].
-
Mobile Phase: A mixture of acetonitrile and water (40:60, v/v)[13].
-
Flow Rate: 1.0 mL/min[13].
-
Detection: Photodiode Array (PDA) detector[13].
-
Linear Range: 5-25 µg/mL[13].
Example Protocol 2:
-
Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm, 5 µm)[8].
-
Mobile Phase: 50 mM Ammonium phosphate dibasic buffer (pH 6.0) and acetonitrile (52:48, v/v)[8].
-
Flow Rate: 1.0 mL/min[8].
-
Detection: UV at 250 nm[8].
-
Column Temperature: 25°C[8].
Forced Degradation Procedure:
-
Stock Solution: Prepare a stock solution of voriconazole in a suitable solvent (e.g., mobile phase or acetonitrile).
-
Stress Application: Subject aliquots of the stock solution to various stress conditions as detailed in Section 3.1 (e.g., add 3N HCl for acid hydrolysis, 0.1N NaOH for base hydrolysis).
-
Neutralization & Dilution: After the specified stress period, neutralize the samples (if acidic or basic) and dilute them with the mobile phase to fall within the linear range of the assay.
-
Chromatographic Analysis: Inject the stressed samples into the HPLC system.
-
Peak Purity & Mass Balance: Analyze the chromatograms to ensure the voriconazole peak is well-resolved from all degradation peaks. Perform peak purity analysis using a PDA detector and calculate the mass balance to confirm the method's stability-indicating capability[5][8].
Caption: Experimental Workflow for Forced Degradation Studies.
Degradation and Metabolic Pathways
Understanding the transformation of voriconazole under chemical stress and biological conditions is vital for drug development and clinical pharmacology.
Chemical Degradation Pathway
Under alkaline conditions, voriconazole undergoes hydrolysis. The proposed pathway involves a retro-aldol reaction, leading to the formation of key degradation products. This instability is a critical consideration for aqueous formulations, which must be buffered appropriately.
Caption: Proposed Alkaline Degradation Pathway of Voriconazole.
Metabolic Pathway
Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The activity of these enzymes, particularly CYP2C19, is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.
The main metabolic routes are:
-
N-oxidation: Formation of the major, inactive metabolite, voriconazole N-oxide.
-
Hydroxylation: Hydroxylation of the methyl group.
-
Hydroxylation: Hydroxylation of the fluoropyrimidine ring.
Caption: Primary Metabolic Pathways of Voriconazole in Humans.
References
- 1. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 2. EP2720723A1 - Stabilized voriconazole composition - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical stability of voriconazole in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Method Development of ent-Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious and invasive fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The therapeutically active enantiomer is the (2R, 3S)-isomer, while its enantiomer, (2S, 3R)-voriconazole (ent-voriconazole), is considered an impurity. Regulatory agencies worldwide, including the FDA, mandate the separation and testing of enantiomers for chiral drugs, treating the undesired enantiomer as an impurity that requires strict control.[1][2][3] Therefore, robust and validated analytical methods are crucial for the quantitative determination of this compound in voriconazole drug substances and products to ensure their quality, safety, and efficacy.
This document provides detailed application notes and protocols for the analytical method development of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary techniques. These methods are essential for controlling the enantiomeric purity of voriconazole.
Analytical Methodologies
The separation of voriconazole enantiomers can be achieved through various chromatographic techniques. The most common approaches involve the use of chiral stationary phases (CSPs) or chiral additives in the mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely employed technique for the chiral separation of voriconazole.[4] Both normal-phase and reversed-phase methods have been successfully developed.
Protocol 1: Normal-Phase HPLC for this compound Quantification
This protocol details a normal-phase HPLC method for the separation and quantification of this compound.
Experimental Workflow:
Caption: Normal-Phase HPLC Workflow for this compound Analysis.
Materials and Reagents:
-
Voriconazole drug substance
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Chiralcel-OD column (250 mm x 4.6 mm, 10 µm)[5]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and ethanol in a 9:1 (v/v) ratio.[5] Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the voriconazole reference standard and sample in ethanol to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Identify the peaks for voriconazole and this compound based on their retention times. Calculate the percentage of this compound using the area normalization method.
Method Validation Summary:
| Parameter | Result |
| Linearity | Correlation coefficient > 0.999 |
| LOD | 0.0075%[5] |
| LOQ | 0.021%[5] |
| Resolution | ~3.0[5] |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Protocol 2: Reversed-Phase HPLC with a Chiral Additive
This protocol utilizes a reversed-phase column with a chiral additive in the mobile phase.
Experimental Workflow:
Caption: Reversed-Phase HPLC with Chiral Additive Workflow.
Materials and Reagents:
-
Voriconazole drug substance
-
Methanol (HPLC grade)
-
Deionized water
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[6]
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Hypersil ODS C18 column (150 mm x 4.6 mm, 5 µm)[6]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (45:55, v/v) containing 10.0 mmol/L SBE-β-CD and 15.0 mmol/L KH₂PO₄.[6]
-
Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis and Data Processing: Follow the steps outlined in Protocol 1.
Method Validation Summary:
| Parameter | Result |
| Reproducibility (RSD) | 0.67%[6] |
| Stability (RSD) | 0.77%[6] |
| Recovery | >98%[6] |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[7]
Protocol 3: SFC for Rapid Chiral Separation of Voriconazole
Experimental Workflow:
Caption: SFC Workflow for this compound Analysis.
Materials and Reagents:
-
Voriconazole drug substance
-
Supercritical Fluid CO₂
-
Methanol (SFC grade)
-
Chiralpak AD-H column[7]
-
SFC system with UV detector
Procedure:
-
Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ and methanol (90:10, v/v).[7]
-
Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in a suitable diluent (e.g., methanol).
-
Chromatographic Conditions:
-
Analysis and Data Processing: Follow the steps outlined in Protocol 1.
Comparative Data Summary of Analytical Techniques
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC with Chiral Additive | SFC |
| Chiral Selector | Chiralcel-OD (CSP)[5] | SBE-β-CD (Mobile Phase Additive)[6] | Chiralpak AD-H (CSP)[7] |
| Mobile Phase | n-Hexane:Ethanol[5] | Methanol:Water with SBE-β-CD[6] | Supercritical CO₂:Methanol[7] |
| Typical Run Time | 15-20 min | 15-25 min | < 10 min |
| Solvent Consumption | High | Moderate | Low |
| Resolution | Good ( ~3.0)[5] | Baseline separation[6] | Excellent |
Regulatory Considerations
Regulatory bodies like the FDA and European Medicines Agency (EMA) have specific guidelines for the development and validation of analytical methods for chiral drugs.[1][8] The undesired enantiomer (this compound) must be treated as an impurity and its level controlled within specified limits.[2] The analytical method used for release testing must be fully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of this compound in voriconazole drug substances. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and solvent consumption considerations. Proper validation of the chosen method is paramount to ensure compliance with regulatory standards and to guarantee the quality and safety of the final drug product.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]
- 7. ijrar.org [ijrar.org]
- 8. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
Application Note: Chiral HPLC Method for the Quantification of ent-Voriconazole
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of ent-voriconazole, the (2S, 3R)-enantiomer of the broad-spectrum antifungal agent, voriconazole. The method utilizes a chiral stationary phase to achieve baseline separation of the voriconazole enantiomers, allowing for accurate quantification of this compound in bulk drug substances or research samples. This method is crucial for quality control, stability studies, and pharmacokinetic analysis where enantiomeric purity is a critical parameter.
Introduction
Voriconazole is a triazole antifungal drug used to treat serious fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The commercially available drug is the (2R, 3S)-enantiomer. Its enantiomer, this compound ((2S, 3R)-enantiomer), may exhibit different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify this compound is essential for drug development and quality assurance. This document provides a detailed protocol for a chiral HPLC method suitable for this purpose.
Chromatographic Conditions
A summary of a suitable chiral HPLC method for the separation and quantification of voriconazole and its enantiomer is presented below. This method is based on established techniques for chiral separation of voriconazole.[1]
| Parameter | Condition |
| HPLC System | Shimadzu chromatographic system (20A autosampler) or equivalent |
| Column | Chiralcel-OD (250mm × 4.6mm, 10μm)[1] |
| Mobile Phase | n-hexane and ethanol (9:1, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 27°C[1] |
| Detection Wavelength | 254 nm[1][2][3] |
| Injection Volume | 20 μL[1] |
| Diluent | Ethanol[1] |
Method Validation Summary
The described method is capable of detecting the (2S, 3R) enantiomer (this compound) down to 0.0075% and quantifying it down to 0.021% with respect to the main voriconazole peak.[1] The resolution between the enantiomers is typically greater than 3.0.[1]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | > 0.999[2][3] |
| Accuracy (% Recovery) | 98.00–102.7%[2] |
| Precision (%RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.0075% of sample concentration[1] |
| Limit of Quantification (LOQ) | 0.021% of sample concentration[1] |
Experimental Protocol: Quantification of this compound
Objective
To quantify the amount of this compound in a given sample using a chiral HPLC method.
Materials and Reagents
-
Voriconazole reference standard
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Sample of voriconazole to be tested
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
HPLC vials
-
0.45 µm syringe filters
Instrument and Equipment
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiralcel-OD (250mm × 4.6mm, 10μm) column.
-
Analytical balance.
-
Sonicator.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-hexane and ethanol in the ratio of 9:1 (v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of ethanol. Degas the mobile phase using a sonicator for 15-20 minutes before use.
-
Diluent: Use ethanol.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol to obtain a stock solution of approximately 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with ethanol to achieve concentrations in the expected range of the sample.
-
Sample Preparation: Accurately weigh a specific amount of the voriconazole sample, dissolve it in ethanol, and dilute to a known volume to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (ethanol) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solution.
-
After each run, record the chromatogram and the peak areas.
Data Analysis
-
Identify the peaks for voriconazole and this compound based on their retention times, as determined from the analysis of the reference standards.
-
Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Using the peak area of this compound from the sample chromatogram, calculate the concentration of this compound in the sample using the regression equation.
-
Calculate the percentage of this compound in the sample relative to the main voriconazole peak.
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
References
Application Note: Enantioselective Analysis of Voriconazole and its Enantiomer, ent-Voriconazole, in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of voriconazole and its enantiomer, ent-voriconazole, in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The clinical efficacy and toxicity of voriconazole may be influenced by the stereochemistry of the drug, making the separate quantification of each enantiomer critical in research and drug development. This method employs a simple protein precipitation for sample preparation followed by chiral liquid chromatography for the separation of the enantiomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of voriconazole and its enantiomer.
Introduction
Voriconazole is a second-generation triazole antifungal agent with broad-spectrum activity against a variety of fungal pathogens, including Aspergillus and Candida species.[1] Its primary mechanism of action is the inhibition of fungal cytochrome P450-mediated 14 alpha-lanosterol demethylation, an essential step in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[2] Voriconazole possesses two chiral centers, resulting in four stereoisomers. The commercially available drug, Vfend®, is the (2R, 3S)-enantiomer. The analysis of the individual enantiomers is important as they may exhibit different pharmacokinetic profiles and pharmacological activities.
The pharmacokinetics of voriconazole are known to be non-linear, with significant inter-individual variability, largely due to metabolism by the cytochrome P450 isoenzymes CYP2C19, CYP2C9, and CYP3A4.[1] Therapeutic drug monitoring (TDM) of total voriconazole concentrations is often employed in clinical practice to optimize efficacy and minimize toxicity.[3][4] However, understanding the disposition of the individual enantiomers can provide deeper insights into the drug's metabolism and potential for drug-drug interactions. This application note provides a robust method for the enantioselective analysis of voriconazole and this compound in a research setting.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is used for the extraction of voriconazole and this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Voriconazole and this compound analytical standards
-
Fluconazole or another suitable internal standard (IS)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., fluconazole at 1 µg/mL).[3][5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Enantiomeric separation is achieved using a chiral stationary phase.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm (or equivalent chiral column)
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer.
-
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy: Optimized for each transition.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on published data for total voriconazole and should be validated for the enantioselective assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.05 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.15 | < 10% | < 10% | 90 - 110% |
| Medium QC | 1.5 | < 10% | < 10% | 90 - 110% |
| High QC | 8.0 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery
| Analyte | Concentration (µg/mL) | Extraction Recovery (%) |
| Voriconazole | Low, Medium, High | > 85% |
| Internal Standard | 1.0 | > 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the enantioselective LC-MS/MS analysis of voriconazole.
Mechanism of Action
References
- 1. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 5. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of ent-Voriconazole in Treating Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungal pathogens, including species of Candida and Aspergillus.[1][2] It is a cornerstone in the treatment of invasive fungal infections.[1] However, the emergence of drug-resistant fungal strains poses a significant challenge to its clinical efficacy.[1] Voriconazole, like many pharmaceuticals, is a chiral molecule. The commercially available formulation is a single enantiomer. Its counterpart, ent-voriconazole (the enantiomer of the active substance), represents a potential, yet unexplored, avenue for overcoming resistance.
These application notes provide a comprehensive overview of the known activity of voriconazole against resistant fungal strains, its mechanism of action, and detailed protocols for the evaluation of new antifungal agents, such as this compound. Due to a lack of publicly available data specifically on this compound, the following sections will focus on the established data for voriconazole and provide generalized, yet detailed, protocols that would be applicable for the investigation of this compound.
Data Presentation: Voriconazole Activity Against Fungal Strains
The in vitro activity of voriconazole is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for voriconazole against various wild-type and resistant fungal isolates.
Table 1: Voriconazole MIC Distribution for Candida Species
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| C. albicans | 12,878 | 0.015 | 0.06 | ≤0.007 - 16 |
| C. glabrata | 3,456 | 0.25 | 1 | ≤0.007 - 32 |
| C. parapsilosis | 3,197 | 0.015 | 0.06 | ≤0.007 - 4 |
| C. tropicalis | 2,130 | 0.03 | 0.12 | ≤0.007 - 8 |
| C. krusei | 694 | 0.12 | 0.5 | ≤0.007 - 4 |
Data adapted from various in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Voriconazole MIC Distribution for Aspergillus Species
| Aspergillus Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| A. fumigatus | 2,899 | 0.5 | 1 | 0.03 - >8 |
| A. flavus | 545 | 0.5 | 1 | 0.06 - 2 |
| A. niger | 288 | 1 | 2 | 0.12 - 4 |
| A. terreus | 201 | 0.5 | 1 | 0.06 - 2 |
Data adapted from various in vitro studies. Note that resistance in Aspergillus fumigatus is an emerging concern, with some isolates exhibiting high MIC values.[3]
Mechanism of Action and the Role of Stereochemistry
Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.
Voriconazole possesses two stereocenters, meaning it can exist as four possible stereoisomers. The marketed drug, voriconazole, is a single enantiomer. The biological activity of chiral drugs can be highly dependent on their stereochemistry, as the target enzyme's active site is also chiral. One enantiomer may exhibit greater affinity and inhibitory activity against the target enzyme, while the other may be less active or even inactive. The potential for this compound to have a different activity profile, particularly against resistant strains with mutated CYP51, warrants investigation.
Experimental Protocols
The following are standardized protocols for the in vitro and in vivo evaluation of antifungal agents. These can be directly applied to the study of this compound.
Protocol 1: In Vitro Susceptibility Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of susceptible and resistant fungal strains.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or plate reader (optional)
-
Sterile water, saline, and plasticware
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to obtain final drug concentrations ranging from 16 to 0.03 µg/mL in the microtiter plates.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
-
Plate Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read yeast plates after 24-48 hours.
-
Read mold plates after 48-72 hours, depending on the growth rate of the control.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.
-
Reading can be done visually or with a spectrophotometer at 530 nm.
-
Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of this compound in reducing fungal burden and improving survival in a mouse model of systemic infection.
Materials:
-
This compound
-
Vehicle for drug administration (e.g., cyclodextrin-based solution)
-
6-8 week old female BALB/c mice
-
A virulent, voriconazole-resistant strain of Candida albicans
-
Sterile saline
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Infection:
-
Prepare an inoculum of the resistant C. albicans strain in sterile saline.
-
Infect mice via tail vein injection with 100 µL of the inoculum (typically 1 x 10⁶ CFU/mouse).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, voriconazole, and different doses of this compound).
-
Begin treatment 2-4 hours post-infection.
-
Administer the assigned treatment (e.g., orally or intraperitoneally) once or twice daily for a predetermined period (e.g., 7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for signs of illness and record mortality for 14-21 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Fungal Burden Study:
-
On a specified day post-infection (e.g., day 4), euthanize a subset of mice from each group.
-
Aseptically remove kidneys (the primary target organ in this model).
-
Homogenize the kidneys in sterile saline.
-
Perform serial dilutions of the homogenate and plate on SDA.
-
Incubate plates and count the number of colonies to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival rates between treatment groups using the log-rank test.
-
Compare fungal burden data between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion
While specific data on the efficacy of this compound against resistant fungal strains is not currently available in the public domain, the principles of stereochemistry in pharmacology suggest that it may exhibit a different activity profile compared to the marketed voriconazole. The provided protocols offer a standardized framework for the comprehensive in vitro and in vivo evaluation of this compound. Such studies are crucial to determine if this enantiomer could offer a therapeutic advantage, particularly in the challenging context of antifungal resistance. Researchers in drug development are encouraged to explore the potential of chiral isomers of existing antifungal agents as a strategy to expand our therapeutic arsenal against resistant fungal pathogens.
References
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungus Among Us: An Antifungal Review [uspharmacist.com]
- 3. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ent-Voriconazole in Aspergillus fumigatus Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of voriconazole's interaction with Aspergillus fumigatus, the primary causative agent of invasive aspergillosis. While voriconazole is a well-established antifungal agent, its stereochemistry plays a crucial role in its efficacy. Voriconazole is administered as the (2R,3S)-enantiomer. This document outlines the current understanding of voriconazole's mechanism of action and provides detailed protocols for studying its effects, with a specific focus on how one would approach the investigation of its enantiomer, ent-voriconazole ((2S,3R)-voriconazole), against A. fumigatus.
Introduction to Voriconazole and its Enantiomer
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many fungal pathogens, including Aspergillus species.[1] It is the frontline treatment for invasive aspergillosis.[1] Voriconazole, like other azole antifungals, targets the fungal cell membrane's integrity. The commercially available form of the drug is the single enantiomer (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol. Its enantiomer, (2S,3R)-voriconazole, is commonly referred to as this compound. While the synthesis of voriconazole is stereoselective to produce the active (2R,3S)-enantiomer, the specific antifungal activity of this compound against Aspergillus fumigatus is not well-documented in publicly available literature.
Mechanism of Action
The primary mechanism of action for voriconazole is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is encoded by the cyp51A gene in Aspergillus fumigatus.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][2]
By inhibiting 14α-demethylase, voriconazole disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[2] The altered membrane composition increases its permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2]
In Vitro Activity of Voriconazole against Aspergillus fumigatus
Voriconazole demonstrates potent in vitro activity against a wide range of clinical isolates of Aspergillus fumigatus. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism.
Note on this compound Data: Extensive literature searches did not yield any publicly available data directly comparing the in vitro activity of this compound to that of the clinically used (2R,3S)-voriconazole against Aspergillus fumigatus. The following table summarizes representative MIC data for voriconazole.
| Aspergillus fumigatus Isolates | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Clinical Isolates | 114 | ≤0.03 - 0.5 | 0.25 | 0.5 | [3][4] |
| Wild-Type Strains | 222 | Not Specified | 0.5 | 1 | [2] |
| Azole-Resistant (TR34/L98H) | 89 | Not Specified | 2 | 4 | [2] |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The following protocols are based on established and standardized methods for testing the antifungal susceptibility of filamentous fungi. These can be adapted for the specific evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for broth microdilution antifungal susceptibility testing of filamentous fungi.
Objective: To determine the MIC of this compound against Aspergillus fumigatus isolates.
Materials:
-
Aspergillus fumigatus isolates
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Sterile water, saline, and Tween 20 (0.05%)
-
Potato Dextrose Agar (PDA) plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve final concentrations ranging from 16 to 0.03 µg/mL in the microtiter plates.
-
-
Inoculum Preparation:
-
Grow A. fumigatus isolates on PDA plates at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube.
-
Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer or spectrophotometer (80-82% transmittance at 530 nm).
-
-
Microdilution Plate Setup:
-
Add 100 µL of the appropriate this compound dilution in RPMI 1640 to each well of a 96-well plate.
-
Add 100 µL of the adjusted A. fumigatus conidial suspension to each well.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 46-50 hours.
-
-
MIC Determination:
-
Read the plates visually or using a spectrophotometer at 450 nm.
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.
-
Protocol 2: Analysis of Ergosterol Content
This protocol allows for the investigation of this compound's effect on the ergosterol biosynthesis pathway.
Objective: To quantify the ergosterol content in A. fumigatus mycelia after exposure to this compound.
Materials:
-
A. fumigatus isolate
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Sterile flasks
-
25% alcoholic potassium hydroxide solution
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate A. fumigatus conidia into flasks containing SDB.
-
Incubate at 35°C with shaking for 24 hours to allow for mycelial growth.
-
Add this compound at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 x MIC) to the cultures. Include a no-drug control.
-
Continue incubation for another 12-24 hours.
-
-
Mycelial Harvest and Sterol Extraction:
-
Harvest the mycelia by filtration and wash with sterile water.
-
Record the wet weight of the mycelia.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the mycelial pellet.
-
Vortex and incubate in an 85°C water bath for 1 hour for saponification.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the sterols.
-
Collect the upper n-heptane layer and transfer to a new tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Ergosterol and the precursor 24(28)-dehydroergosterol (DHE) show a characteristic four-peak curve. The absence of this curve in treated samples indicates inhibition of ergosterol biosynthesis.
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm and the wet weight of the mycelia. The percentage of ergosterol can be calculated using the following formula: % Ergosterol = [(A281.5/290) / wet weight] x 100
-
Conclusion
Voriconazole is a potent antifungal agent against Aspergillus fumigatus, acting through the inhibition of ergosterol biosynthesis. While the (2R,3S)-enantiomer is the clinically utilized form, there is a lack of public data on the antifungal activity of its enantiomer, this compound. The provided protocols, based on standardized methods, offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound against A. fumigatus. Such studies are crucial for a comprehensive understanding of the stereochemical requirements for antifungal activity in the azole class of drugs and could inform the development of future antifungal agents.
References
- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro testing of Aspergillus fumigatus clinical isolates for susceptibility to voriconazole, amphotericin B and itraconazole: comparison of sensititre versus NCCLS M38-A using two different inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
Application Notes and Protocols for Voriconazole in Cell Culture
Important Note on ent-Voriconazole: Extensive literature searches did not yield specific biological data or established cell culture protocols for this compound, the (2S,3R)-enantiomer of Voriconazole. The vast majority of published research has been conducted on the clinically approved (2R,3S)-enantiomer, hereafter referred to as Voriconazole. The following application notes and protocols are based on the biological activities of (2R,3S)-Voriconazole. Researchers investigating this compound should consider these protocols as a starting point, with the understanding that the biological effects of the two enantiomers may differ significantly.
Application Notes
Voriconazole is a triazole antifungal agent that is also utilized in cell culture studies to investigate its off-target effects on mammalian cells. While its primary mechanism of action in fungi is the inhibition of ergosterol biosynthesis, its effects on mammalian cells are multifaceted and can be dose-dependent.
Mechanism of Action in Mammalian Cells (Off-Target Effects):
Prolonged exposure to Voriconazole has been associated with an increased risk of cutaneous squamous cell carcinoma (cSCC). This is thought to be mediated through the inhibition of catalase, a key enzyme in oxidative stress repair. This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative DNA damage.
Cytotoxicity:
Voriconazole exhibits dose-dependent cytotoxicity in various mammalian cell lines. It is crucial to determine the optimal concentration for your specific cell line and experimental goals, as high concentrations can lead to significant reductions in cell viability and induce apoptosis.
Use in Co-culture Systems:
In co-culture systems involving fungal and mammalian cells, Voriconazole can be a valuable tool to inhibit fungal overgrowth without significantly impacting mammalian cell viability at lower concentrations. This allows for the study of host-pathogen interactions and the specific responses of mammalian cells to fungal pathogens.
Quantitative Data
The following tables summarize quantitative data for Voriconazole from various studies. It is important to note that these values can be cell-type and assay-dependent.
Table 1: Cytotoxicity of Voriconazole in Mammalian Cell Lines
| Cell Line | Assay | Concentration | Effect |
| Human Corneal Endothelial Cells | CCK-8 | ≥100 µg/mL | Significant reduction in cell viability.[1] |
| Mouse Fibroblasts | alamarBlue® | >100 µg/mL | Decreased cell growth.[2][3] |
| Mouse Osteoblasts | alamarBlue® | >100 µg/mL | Decreased cell growth.[2][3] |
Table 2: Antifungal Activity of Voriconazole
| Organism | MIC Range (µg/mL) |
| Aspergillus fumigatus | <0.03 - 0.5 |
| Candida albicans | 0.03 - >64 |
| Candida krusei | 0.06 - >64 |
| Fusarium spp. | 0.25 - >64 |
| Scedosporium apiospermum | 0.03 - 8 |
Experimental Protocols
Protocol 1: Assessment of Voriconazole Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of Voriconazole on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Voriconazole (ensure high purity)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Voriconazole in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared Voriconazole dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Incubate for at least 1 hour at room temperature with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against Voriconazole concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Catalase Expression after Voriconazole Treatment
Objective: To investigate the effect of Voriconazole on the expression of the antioxidant enzyme catalase.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Voriconazole
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-catalase, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Voriconazole (and vehicle control) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-catalase antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the catalase signal to the β-actin signal.
Visualizations
Caption: Proposed mechanism of Voriconazole-associated photocarcinogenesis.
Caption: Experimental workflow for assessing Voriconazole cytotoxicity.
References
- 1. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. In vitro studies of activity of voriconazole (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ent-Voriconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ent-voriconazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce the racemic precursor of this compound?
A1: Two primary routes are commonly described in the literature for the synthesis of the racemic voriconazole precursor. The first involves a Reformatsky-type reaction using an organozinc reagent, which generally provides good diastereoselectivity. The second route utilizes a less selective coupling reaction with an organolithium reagent, such as lithium diisopropylamide (LDA). A third, more advanced method developed by Pfizer, known as the "reductive aldol process," offers significantly improved yields.
Q2: How can the desired (2R,3S)-enantiomer (this compound) be isolated from the racemic mixture?
A2: The most common method for isolating this compound is through chiral resolution. This is typically achieved by forming a diastereomeric salt with an optically active acid, most commonly R-(-)-10-camphorsulfonic acid. The desired salt can then be selectively crystallized and isolated, followed by treatment with a base to liberate the free this compound.
Q3: What are the main challenges in synthesizing this compound?
A3: The main challenges include:
-
Controlling the stereochemistry to favor the desired (2R,3S) and (2S,3R) enantiomeric pair over other diastereomers.
-
Achieving high enantioselectivity in asymmetric synthesis routes.
-
Preventing the formation of impurities, which can be difficult to remove.
-
The reactive and potentially unstable nature of some intermediates, such as the fluoropyrimidine moiety, which can lead to side reactions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Coupling Reaction
Symptoms:
-
NMR or HPLC analysis of the crude product shows a diastereomeric ratio significantly lower than the desired 12:1 (2R,3S)/(2R,3R). In the worst cases, the ratio may approach 1:1.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Use of a non-selective base: | The use of strong, non-selective bases like Lithium Diisopropylamide (LDA) can lead to poor diastereoselectivity, often resulting in a nearly 1:1 mixture of diastereomers. |
| Solution: Switch to a Reformatsky-type reaction using an organozinc reagent. This method has been shown to produce a much more favorable diastereomeric ratio of approximately 12:1. | |
| Suboptimal Reaction Temperature: | The temperature of the coupling reaction can significantly influence its selectivity. |
| Solution: For the organozinc route, ensure the reaction is carried out at the recommended temperature. For the more advanced reductive aldol process, a temperature of about -9°C is considered optimal. | |
| Incorrect Solvent: | The solvent can influence the transition state of the reaction, affecting diastereoselectivity. |
| Solution: For the reductive aldol process, a tertiary alcohol such as 2-methyl-2-butanol is the preferred solvent. For the organozinc reaction, tetrahydrofuran (THF) is commonly used. |
Issue 2: Low Yield in the Overall Synthesis
Symptoms:
-
The final isolated yield of this compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inefficient Synthetic Route: | Some synthetic routes are inherently lower-yielding than others. The original routes often had yields in the range of 10-30%. |
| Solution: Consider adopting a more modern, higher-yielding process. The second-generation "reductive aldol process" developed by Pfizer has been reported to increase the overall yield to as high as 65%. | |
| Poor Zinc Activation: | In the Reformatsky-type reaction, the zinc metal must be activated to form the organozinc reagent efficiently. Incomplete activation will lead to low conversion and yield. |
| Solution: While older methods used lead powder for activation, this is highly toxic. Modern methods use activators like iodine, bromine, or 1,2-dibromoethane. It is also crucial to control the charging mode of the reactants; adding the pyrimidine derivative to a suspension of the ketone, zinc, and Lewis acid can improve results. | |
| Side Reactions: | The fluoropyrimidine unit is known to be reactive and can undergo unexpected side reactions, consuming starting material and reducing the yield. |
| Solution: Carefully control reaction conditions, particularly temperature and the presence of strong bases or nucleophiles. A well-defined and optimized reaction protocol is essential. |
Issue 3: Poor Enantioselectivity in Asymmetric Synthesis
Symptoms:
-
In an asymmetric synthesis route, the enantiomeric excess (ee) of the desired intermediate is low, leading to a final product with low optical purity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Ineffective Chiral Catalyst or Ligand: | The choice of catalyst and ligand is critical for achieving high enantioselectivity. |
| Solution: For the asymmetric cyanosilylation of the ketone intermediate, a Gadolinium-based catalyst with a sugar-derived chiral ligand has been shown to produce the desired cyanohydrin with an 80% ee. Ensure the catalyst is of high purity and handled under appropriate inert conditions. | |
| Unstable Intermediate: | The cyanohydrin intermediate formed during asymmetric cyanosilylation can be unstable under acidic, basic, or even chromatographic conditions, leading to racemization. |
| Solution: The unstable cyanohydrin should be used immediately in the next step of the synthesis without purification by silica gel chromatography. |
Issue 4: Inefficient Chiral Resolution
Symptoms:
-
Difficulty in obtaining optically pure this compound after crystallization with R-(-)-10-camphorsulfonic acid.
-
Low yield of the resolved product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Solvent System: | The choice of solvent is crucial for the selective crystallization of the desired diastereomeric salt. |
| Solution: A mixture of acetone and methanol is commonly used. The crude voriconazole is dissolved in acetone, and a solution of R-(-)-10-camphorsulfonic acid in methanol is added. | |
| Suboptimal Crystallization Temperature: | The temperature profile of the crystallization process affects the purity and yield of the isolated salt. |
| Solution: After adding the resolving agent, the solution should be cooled gradually, for example, to 5°C over 60 minutes, and then stirred for an extended period (e.g., 120 minutes) to ensure complete crystallization. |
Data and Protocols
Table 1: Comparison of Diastereoselectivity in Different Synthetic Routes
| Synthetic Route | Base/Reagent | Typical Diastereomeric Ratio ((2R,3S)/(2R,3R)) |
| Organolithium Route | Lithium Diisopropylamide (LDA) | ~ 1:1 |
| Organozinc Route | Activated Zinc | ~ 12:1 |
Experimental Protocol 1: Organozinc Coupling Reaction
-
Preparation of the reaction mixture: In a suitable reactor under an inert atmosphere, suspend 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, activated zinc powder, and a Lewis acid (e.g., iodine) in anhydrous tetrahydrofuran (THF).
-
Addition of pyrimidine: Slowly add a solution of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine in THF to the suspension.
-
Reaction: Maintain the reaction temperature between 10-25°C and stir until the reaction is complete (as monitored by HPLC).
-
Work-up: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Analysis: Determine the diastereomeric ratio of the crude product using HPLC or NMR.
Experimental Protocol 2: Chiral Resolution
-
Dissolution: Dissolve the racemic voriconazole in acetone.
-
Addition of resolving agent: To the solution, add a solution of R-(-)-10-camphorsulfonic acid (typically 0.5-0.7 equivalents) in methanol.
-
Crystallization: Heat the mixture to 45°C, then cool to 5°C over 60 minutes. Stir at this temperature for an additional 120 minutes.
-
Isolation: Filter the resulting precipitate, which is the diastereomeric salt of this compound.
-
Liberation of free base: Treat the isolated salt with an aqueous base (e.g., sodium bicarbonate) to obtain the optically pure this compound.
Diagrams
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Overcoming ent-Voriconazole Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ent-voriconazole.
Disclaimer: Voriconazole is a chiral molecule, existing as two enantiomers. The majority of published literature focuses on the racemic mixture or the eutomer, voriconazole. This guide assumes that this compound shares the same fundamental physicochemical properties, including its characteristic low aqueous solubility, as its enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a significant challenge?
A: this compound is the enantiomer of the broad-spectrum triazole antifungal agent, voriconazole. Voriconazole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but suffers from low aqueous solubility.[1][2][3][4] This poor solubility can limit its bioavailability, hinder the development of aqueous formulations (like intravenous or ophthalmic solutions), and create challenges in achieving desired concentrations in in vitro and in vivo experimental models.[1][2][5]
Q2: What is the reported aqueous solubility of voriconazole?
A: The aqueous solubility of voriconazole is highly dependent on pH. It is a lipophilic, semi-polar compound with very low solubility in neutral environments.[2][5] Its solubility is significantly higher in acidic conditions.[2][6]
Q3: What are the primary strategies for improving the solubility of this compound?
A: Several effective methods have been developed to enhance the solubility of voriconazole, which are applicable to its enantiomer:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix, effectively converting the drug from its less soluble crystalline form to a more soluble amorphous state.[1][2] Common carriers include Soluplus®, Kollidon® VA64, Gelucire® 44/14, and PVP K30.[1][2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their lipophilic central cavity, forming an "inclusion complex" with a hydrophilic exterior.[7] Sulfobutyl ether β-cyclodextrin (SBEβCD) is particularly effective for voriconazole.[5][7]
-
Micellar Solubilization: Polymeric surfactants, such as poloxamers, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap this compound, increasing its apparent solubility.[5]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, with the drug dissolved within the oil droplets.[3][4]
-
pH Adjustment: For applications where it is permissible, lowering the pH of the aqueous medium can substantially increase the solubility of this compound.[6]
Troubleshooting Guide
Q: My this compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4). What can I do?
A: This is an expected challenge. At neutral pH, voriconazole's solubility is very low (approximately 0.61 mg/mL).[5] Consider the following solutions:
-
Lower the pH (If Permissible): If your experimental conditions allow, acidify your buffer. Voriconazole's solubility increases dramatically in acidic conditions, reaching up to 2.7 mg/mL at a pH of 1.2.[2][6]
-
Use a Solubilizing Excipient: This is the most common and effective approach.
-
For stock solutions: Prepare a high-concentration stock in a suitable organic solvent (e.g., Methanol, DMSO) and then dilute it into your aqueous medium. Be aware that this may lead to precipitation if the final concentration exceeds the aqueous solubility limit.
-
For direct aqueous formulation: Utilize cyclodextrins. SBEβCD is highly effective at forming inclusion complexes and significantly increasing aqueous solubility.[5][7]
-
Q: I am observing drug precipitation during my cell culture experiment after diluting my stock solution. How can I prevent this?
A: This occurs when the concentration of the organic co-solvent (from your stock) is diluted, causing the poorly soluble drug to "crash out" of the solution.
-
Solution 1: Reduce Final Concentration: Ensure the final concentration in your cell culture medium is below the maximum aqueous solubility limit of this compound at the medium's pH.
-
Solution 2: Prepare a Cyclodextrin-Complexed Stock: Prepare your stock solution by first complexing the this compound with SBEβCD in water. This complex is much more stable upon dilution into aqueous media compared to a stock made with an organic solvent.
Q: My dissolution rate measurements are inconsistent. What are the potential causes?
A: Inconsistency often stems from the drug's solid-state properties.
-
Check the Solid Form: Voriconazole exists in crystalline and amorphous forms. The amorphous form is significantly more soluble and dissolves faster than the stable crystalline form.[1][2] Inconsistent manufacturing or handling of your solid material can lead to mixtures of these forms. Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to characterize your starting material.[1][2]
-
Control Experimental Conditions: Ensure that key parameters in your dissolution apparatus, such as agitation speed (rpm), temperature, and the pH of the dissolution medium, are strictly controlled across all experiments.
Data Summary
Table 1: Solubility of Voriconazole in Various Aqueous Media
| Medium | pH | Temperature | Solubility |
| Water | 7 | 22°C | 0.61 mg/mL[5] |
| Water | Neutral | Room Temp. | 0.5 mg/mL[7] |
| Aqueous Acid | 1.2 | Not Specified | 2.7 mg/mL[2][6] |
Table 2: Reported Solubility of Voriconazole in Selected Formulation Excipients
| Excipient Type | Excipient Name | Role |
| Oil | Labrafil M 1944CS | Oil Phase (SMEDDS)[4] |
| Surfactant | Cremophor RH 40 | Surfactant (SMEDDS)[4] |
| Co-surfactant | Transcutol HP | Co-surfactant (SMEDDS)[4] |
| Polymer | Poloxamer F127 (10% Solution) | Micelle Former |
| Polymer | Poloxamer F127 (15% Solution) | Micelle Former |
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi and Connors Method)
This protocol is used to determine the effect of a complexing agent (e.g., SBEβCD) on the solubility of this compound.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the complexing agent (e.g., 0%, 2%, 4%, 6%, 8% w/v SBEβCD).
-
Drug Addition: Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 10 mL) of each solution from Step 1.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.
-
Sampling and Filtration: After equilibration, retrieve the samples. Filter them through a 0.45 µm syringe filter to remove the undissolved solid drug.
-
Quantification: Dilute the clear filtrate appropriately with a suitable solvent (e.g., 0.1N HCl or methanol). Measure the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approx. 256 nm).[2][4][8]
-
Data Analysis: Plot the concentration of dissolved this compound (Y-axis) against the concentration of the complexing agent (X-axis). The resulting phase solubility diagram indicates the type of complexation and the stability constant.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
This protocol creates an amorphous dispersion of this compound in a polymer matrix.
-
Dissolution: Select a suitable hydrophilic carrier (e.g., PVP K30) and a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).[2] Dissolve both the this compound and the carrier in a common volatile solvent, such as methanol, in a round-bottom flask.[2]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The flask can be gently heated in a water bath to facilitate evaporation.
-
Drying: Once a solid film or powder is formed, place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the resulting solid material from the flask. Gently grind and sieve it to obtain a fine, uniform powder.
-
Characterization: Confirm the conversion to an amorphous state and the absence of drug-carrier interaction using techniques like XRD, DSC, and FTIR spectroscopy.[2]
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Experimental workflow for a phase solubility study.
Caption: Logical relationship between solubility issues and enhancement strategies.
References
- 1. Enhancing voriconazole solubility via hot melt extrusion for tablets [wisdomlib.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of Voriconazole for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Technical Support Center: ent-Voriconazole Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of ent-voriconazole degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: this compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades significantly under hydrolytic (acidic, alkaline, and neutral), and oxidative conditions.[1][2][3][4] Some degradation has also been observed under photolytic (UV light) and thermal stress.[3][5]
Q2: What are the major degradation products of this compound?
A2: The primary degradation products identified in forced degradation studies include impurity A, impurity D, deschloro, and DFH impurities.[2][3] The specific impurities formed can depend on the nature of the stress condition. For instance, under acid, base, and water hydrolysis, voriconazole was found to degrade to impurity A and impurity D.[2] Under oxidative stress, impurity D and other unknown degradants were observed.[2]
Q3: What is a suitable analytical technique for monitoring this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most commonly reported technique for the simultaneous determination of voriconazole and its degradation products.[1][2][4][5] These methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products, ensuring accurate quantification.
Q4: What are typical chromatographic conditions for a stability-indicating HPLC method for voriconazole?
A4: While specific conditions vary, a common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[4][5] The detection wavelength is typically set around 254 nm or 255 nm.[5][6] The flow rate is often maintained at 1 mL/min.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and a degradation product peak. | 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. 3. Suboptimal flow rate. | 1. Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. A gradient elution may be necessary. 2. Ensure a C18 column or another suitable stationary phase is being used. 3. Optimize the flow rate; a lower flow rate can sometimes improve resolution. |
| Peak tailing for the this compound peak. | 1. Interaction with active silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica-based column. Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help, though it may not be necessary with modern columns.[7] 2. Reduce the concentration or volume of the injected sample.[7] 3. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH).[7] |
| Inconsistent retention times. | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump or flow rate issues. 4. Insufficient column equilibration. | 1. Prepare fresh mobile phase daily and ensure it is well-mixed.[7] 2. Use a column oven to maintain a consistent temperature.[7] 3. Check the pump for leaks and ensure a stable flow rate.[7] 4. Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting samples.[7] |
| Appearance of ghost peaks in the chromatogram. | 1. Contaminants in the mobile phase or from the sample preparation. 2. Late elution of components from a previous injection. | 1. Use high-purity solvents and filter the mobile phase and samples before use.[8] 2. Increase the run time or implement a column wash step between injections to elute all components.[7] |
| High backpressure. | 1. Blockage in the HPLC system (e.g., guard column, inline filter, or column frit). 2. Precipitation of buffer in the mobile phase. | 1. Systematically check and replace components, starting with the guard column and inline filter. If the column is blocked, try back-flushing it.[7] 2. Ensure the buffer is fully dissolved in the mobile phase and that the organic solvent concentration does not cause precipitation.[7] |
Quantitative Data
Table 1: Summary of Forced Degradation Studies of Voriconazole
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl | 48 hours | Significant | [2] |
| 0.1 M HCl | 2 hours at 60°C | Slight | [3] | |
| 3 N HCl | 150 minutes | Significant | [4] | |
| Base Hydrolysis | 0.5 N NaOH | 48 hours | Significant | [2] |
| 0.1 M NaOH | 30 minutes at 60°C | Significant | [3] | |
| 0.1 N NaOH | 150 minutes | 56.92% | [1] | |
| Oxidative | 3.0% H₂O₂ | 48 hours | Significant | [2] |
| 1% H₂O₂ | 30 minutes | Slight | [3] | |
| 30% w/v H₂O₂ | 24 hours | 5.40% | [4] | |
| Thermal | Dry Heat | - | Relatively Stable | [4] |
| 60°C | 24 hours | - | [3] | |
| Photolytic | UV Light (254 nm) | 10 days | No Degradation | [2] |
| UV and Visible Light | 1.2 million lux hours and 200 watt h/m² | Stable | [3] | |
| Neutral Hydrolysis | Water | Refluxing on boiling water bath | Significant | [1] |
| Water | 60°C | Significant | [2] |
Note: "Significant" and "Slight" are as described in the cited literature. Quantitative values are provided where available.
Experimental Protocols & Visualizations
General Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound and analyzing the resulting samples.
Caption: Experimental workflow for forced degradation analysis.
Simplified Degradation Pathway of this compound
This diagram shows a simplified representation of this compound degradation under different stress conditions, leading to various degradation products.
Caption: Simplified degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
Troubleshooting ent-Voriconazole bioassay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during ent-voriconazole bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in an this compound bioassay?
Variability in this compound bioassays can arise from several factors, including the biological components of the assay, procedural inconsistencies, and the sample matrix. Key sources include:
-
Inoculum Preparation: Inconsistent density of the Candida albicans inoculum can lead to significant differences in the size of the inhibition zones.
-
Media Composition and pH: Variations in the agar depth, nutrient content, and pH of the culture medium can affect both the growth of the indicator organism and the diffusion of the antifungal agent. The activity of azole antifungals like voriconazole can be pH-dependent.[1]
-
Incubation Conditions: Fluctuations in incubation temperature and time can alter the growth rate of C. albicans and the resulting zone sizes.
-
Sample Matrix: The presence of other antimicrobial substances or interfering compounds in the test sample can affect the growth of the indicator organism, leading to erroneous results.[2]
-
Measurement of Inhibition Zones: Subjectivity and inconsistency in measuring the diameter of the inhibition zones can introduce variability.
Q2: Which microorganism is recommended for the this compound bioassay?
Candida albicans is a commonly used and recommended indicator organism for voriconazole bioassays due to its susceptibility to the drug. For enhanced consistency, using a voriconazole-hypersusceptible mutant strain of C. albicans that lacks multidrug efflux transporters can be beneficial as it provides well-delimited zones of growth inhibition.[3][4] Other species such as Candida kefyr and Candida parapsilosis have also been successfully used.[2][5] The key is to use a consistent and well-characterized strain for all assays.
Q3: What are the acceptable ranges for linearity, precision, and accuracy for a validated bioassay?
According to established guidelines for bioassay validation, the following criteria are generally accepted:
-
Linearity: The assay should demonstrate a linear relationship between the concentration of voriconazole and the response (e.g., zone diameter). A correlation coefficient (r²) of ≥0.98 is typically considered acceptable.[5]
-
Precision: The precision of the assay is usually expressed as the coefficient of variation (%CV). For intra- and inter-assay precision, a %CV of ≤15% is generally acceptable.[2]
-
Accuracy: The accuracy is determined by comparing the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value.[2]
Q4: Can active metabolites of voriconazole interfere with the bioassay?
Yes, this is a known limitation of bioassays. These assays measure the total antifungal activity in a sample and cannot distinguish between the parent drug (voriconazole) and its active metabolites.[2] If it is critical to quantify only the parent drug, a chromatographic method such as high-performance liquid chromatography (HPLC) should be used.
Q5: How should voriconazole standards and quality control samples be prepared and stored?
Voriconazole stock solutions can be prepared in a solvent such as dimethyl sulfoxide (DMSO) and then diluted in the appropriate matrix (e.g., serum, plasma) to create calibration standards and quality control (QC) samples.[3] It is recommended to use a different stock solution for preparing QCs than for the calibration standards to ensure an independent check of the assay's accuracy. Voriconazole solutions have been shown to be stable for at least 30 days when stored at refrigerated (4°C) or room temperature conditions.[6]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Bioassays
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No zones of inhibition | Inactive voriconazole; Resistant indicator organism; Incorrect inoculum density. | Verify the activity of the voriconazole standard; Use a susceptible control organism; Ensure correct inoculum preparation. | Clear zones of inhibition around the standards and susceptible controls. |
| Irregular or non-circular zones | Uneven agar surface; Inconsistent pouring of agar; Contamination. | Ensure plates are on a level surface during pouring and solidification; Check for and eliminate sources of contamination. | Symmetrical, circular inhibition zones. |
| Inconsistent zone sizes for replicates | Pipetting errors; Uneven diffusion of the drug. | Calibrate pipettes regularly; Ensure proper application of the sample to the well or disk. | Consistent zone diameters for replicate samples. |
| Non-linear standard curve | Errors in standard dilution; Suboptimal incubation time or temperature. | Prepare fresh standards and verify dilutions; Optimize incubation conditions according to a validated protocol. | A linear standard curve with a correlation coefficient (r²) ≥0.98. |
| Satellite colonies within the inhibition zone | Presence of a resistant subpopulation; Inactivation of the drug by some cells.[7][8] | Re-streak the indicator organism to ensure a pure culture; Confirm the identity and susceptibility of the strain. | A clear zone of inhibition without breakthrough colonies. |
| Hazy or fuzzy zone edges | Slow-growing indicator organism; Suboptimal pH of the medium. | Ensure the indicator organism is in the exponential growth phase; Verify and adjust the pH of the medium to 7.0.[5][9] | Sharp, well-defined zone edges. |
| Double zones of inhibition | Presence of multiple antimicrobial substances with different diffusion rates in the sample. | Test for interfering substances; If necessary, use a chromatographic method for quantification. | Single, well-defined inhibition zones. |
Experimental Protocols
Detailed Methodology for a Standard this compound Bioassay
This protocol describes a cylinder-plate (or well diffusion) bioassay using Candida albicans as the indicator organism.
1. Media and Reagent Preparation:
-
Assay Medium: Prepare Sabouraud Dextrose Agar according to the manufacturer's instructions. Sterilize by autoclaving. Cool to 45-50°C in a water bath before use. The pH of the medium should be adjusted to 7.0.[5][9]
-
Inoculum Broth: Prepare Sabouraud Dextrose Broth for the propagation of C. albicans.
-
Voriconazole Stock Solution: Prepare a 1 mg/mL stock solution of voriconazole in DMSO.
-
Calibration Standards and QCs: Serially dilute the voriconazole stock solution in the appropriate matrix (e.g., pooled human serum) to prepare standards ranging from 0.25 to 16 µg/mL. Prepare low, medium, and high QCs from a separate stock solution.
2. Inoculum Preparation and Standardization:
-
From a stock culture, inoculate C. albicans into Sabouraud Dextrose Broth and incubate at 35°C for 18-24 hours.
-
Harvest the yeast cells by centrifugation and wash twice with sterile saline (0.9% NaCl).
-
Resuspend the cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
This standardized suspension will be used to inoculate the assay medium.
3. Assay Plate Preparation:
-
Add the standardized C. albicans inoculum to the molten Sabouraud Dextrose Agar (at 45-50°C) to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
Pour the inoculated agar into sterile, level petri dishes to a uniform depth (e.g., 4 mm).
-
Allow the agar to solidify completely at room temperature.
-
Using a sterile borer, create uniform wells (e.g., 6-8 mm in diameter) in the agar.
4. Assay Procedure:
-
Pipette a fixed volume (e.g., 50 µL) of each standard, QC, and unknown sample into separate wells in triplicate.
-
Incubate the plates at 35°C for 18-24 hours.
5. Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper.
-
Create a standard curve by plotting the logarithm of the voriconazole concentration against the zone diameter.
-
Determine the concentration of voriconazole in the unknown samples and QCs by interpolating their zone diameters from the standard curve.
Visualizations
Caption: A logical workflow for troubleshooting common sources of variability in the this compound bioassay.
Caption: A step-by-step workflow for performing the this compound bioassay.
References
- 1. Effect of pH on in vitro susceptibility of Candida glabrata and Candida albicans to 11 antifungal agents and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability of Voriconazole Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability of voriconazole plasma levels measured by new high-performance liquid chromatography and bioassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay for Determining Voriconazole Serum Levels in Patients Receiving Combination Therapy with Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ent-Voriconazole Chromatography
Welcome to the technical support center for chromatographic analysis of ent-Voriconazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak exhibits an asymmetry, with a trailing edge that extends from the main peak. This is a common issue in the analysis of basic compounds like this compound. It poses a significant problem as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the quantitative accuracy of the analytical method.[1][2][3]
Q2: What are the primary chemical causes of this compound peak tailing in reverse-phase HPLC?
A2: The primary chemical cause of peak tailing for this compound, a basic compound, is secondary interactions with the stationary phase.[1][2][4] Specifically, the basic amine functional groups in the voriconazole molecule can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][4] This interaction is a form of ion exchange and is strong enough to delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[1]
Q3: Can the mobile phase composition contribute to peak tailing of this compound?
A3: Yes, the mobile phase plays a crucial role. An inappropriate mobile phase pH can exacerbate peak tailing. Since this compound is a basic compound, a mobile phase with a mid-range pH can lead to the partial ionization of both the analyte and the residual silanols on the stationary phase, maximizing the undesirable ionic interactions. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1] Additionally, the choice and concentration of organic modifiers and additives in the mobile phase can significantly impact peak symmetry.[2]
Q4: How does the choice of HPLC column affect peak tailing for this compound?
A4: The choice of column is critical. Using a modern, high-purity silica column that is well end-capped can significantly reduce peak tailing. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, making them less available for secondary interactions. For basic compounds like voriconazole, columns specifically designed for the analysis of bases, often labeled as "base-deactivated," are recommended.[4] Furthermore, poorly packed or degraded columns can create physical voids and channels, leading to peak distortion and tailing for all analytes, including this compound.[4][5]
Q5: Can sample preparation and injection parameters cause peak tailing?
A5: Absolutely. Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing or fronting.[3][5] This is known as solvent mismatch. Overloading the column by injecting too high a concentration of this compound can also lead to peak tailing as it saturates the stationary phase.[2][5] It is always advisable to dissolve the sample in the mobile phase or a weaker solvent.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify the root cause of this compound peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
References
Technical Support Center: ent-Voriconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-voriconazole. The following information addresses common challenges related to the stability of this chiral compound, with a focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is the therapeutically active enantiomer of the antifungal drug voriconazole. Its specific three-dimensional arrangement is crucial for its pharmacological activity. The other enantiomer, (2S,3R)-voriconazole, is considered an impurity and lacks the desired antifungal effect. Therefore, maintaining the chiral purity of this compound is critical for ensuring its efficacy and safety.
Q2: What is racemization and why is it a concern for this compound?
Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, this conversion to its inactive enantiomer leads to a loss of therapeutic activity. This phenomenon, also referred to as chiral inversion, is a significant concern during manufacturing, formulation, and storage, as it can compromise the drug's quality and effectiveness.
Q3: What are the primary factors that induce the racemization of this compound?
The racemization of this compound is primarily driven by a chemical degradation pathway known as a retro-Aldol reaction. This reaction is significantly influenced by the following factors:
-
pH: Alkaline conditions (high pH) markedly accelerate the degradation and subsequent racemization of voriconazole.
-
Temperature: Elevated temperatures increase the rate of the retro-Aldol reaction, leading to a faster loss of chiral purity.
-
Solvent: The stability of this compound is compromised in aqueous solutions, where it is more susceptible to hydrolysis, a key step in the retro-Aldol pathway.
Troubleshooting Guide: Preventing this compound Racemization
This guide provides solutions to common issues encountered during the handling and formulation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of chiral purity in aqueous solutions. | Racemization via retro-Aldol reaction catalyzed by water. | Utilize cyclodextrin inclusion complexes. Formulating this compound with sulfobutyl ether β-cyclodextrin (SBEβCD) or hydroxypropyl-β-cyclodextrin (HPβCD) can significantly enhance its stability. The cyclodextrin encapsulates the labile portions of the voriconazole molecule, protecting it from hydrolysis. |
| Degradation of this compound during storage. | Exposure to high temperatures and/or alkaline pH. | Control storage conditions. Store this compound formulations in a cool, dark place. For solutions, maintain a pH in the range of 5.0-8.0, with a slightly acidic to neutral pH generally being more favorable for stability. |
| Inconsistent analytical results for enantiomeric purity. | Inappropriate analytical methodology. | Employ a validated chiral HPLC or SFC method. Use a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H), to achieve effective separation and accurate quantification of the enantiomers. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using Sulfobutyl Ether β-Cyclodextrin (SBEβCD)
This protocol describes the preparation of a stabilized aqueous solution of this compound, suitable for experimental use, by forming an inclusion complex with SBEβCD.
Materials:
-
This compound
-
Sulfobutyl ether β-cyclodextrin (SBEβCD)
-
Phosphate buffer (pH 6.0)
-
Sterile, pyrogen-free water for injection
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare the SBEβCD Solution: In a sterile beaker, dissolve the required amount of SBEβCD in the phosphate buffer (pH 6.0) with gentle stirring. A common molar ratio of this compound to SBEβCD is between 1:1 and 1:10.
-
Add this compound: Slowly add the powdered this compound to the SBEβCD solution while continuously stirring.
-
Ensure Complete Dissolution: Continue stirring the mixture until the this compound is completely dissolved. This may take some time.
-
Sterile Filtration: Once a clear solution is obtained, sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Storage: Store the stabilized solution at a controlled room temperature or as required by the specific experimental protocol, protected from light.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
This protocol outlines a general method for the analysis of the enantiomeric purity of this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. A common ratio is 90:10 (v/v) n-hexane:ethanol.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 256 nm
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (2R,3S) and (2S,3R) enantiomers based on their retention times (validated with reference standards).
-
Calculate the percentage of each enantiomer by area normalization.
Visualizations
Caption: Racemization pathway of this compound via a retro-Aldol reaction.
Technical Support Center: Matrix Effects in ent-Voriconazole LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of ent-Voriconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix. In LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. This can compromise the reliability of pharmacokinetic and therapeutic drug monitoring studies.[1]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Ion suppression is a common matrix effect. The primary causes in biological matrices like plasma or cerebrospinal fluid (CSF) include:
-
Phospholipids: These are endogenous components of cell membranes that are often co-extracted and can suppress the ionization of the analyte.
-
Salts and Proteins: High concentrations of salts or residual proteins in the final extract can interfere with the ionization process.
-
Co-administered Drugs: Other medications taken by the patient can co-elute and interfere with the analysis.
Q3: How can I minimize matrix effects during sample preparation?
A3: A robust sample preparation method is crucial for minimizing matrix effects. For this compound analysis, protein precipitation is a commonly used and effective technique.[2][3][4] This method is simple and removes a large portion of proteins from the sample. Further cleanup using solid-phase extraction (SPE) can also be considered for more complex matrices.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is essential for compensating for variability during sample preparation and for matrix effects.[1][5] The ideal IS is a stable isotope-labeled version of the analyte (e.g., Voriconazole-d3), as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix.[6] However, structurally similar compounds like fluconazole or fenbuconazole have also been successfully used.[2][3][4][7]
Q5: My results are inconsistent. How can I quantitatively assess the matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two values, expressed as a percentage, indicates the extent of the matrix effect.[3] A value close to 100% suggests a minimal matrix effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for this compound
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. A common mobile phase for voriconazole analysis is a gradient of methanol or acetonitrile with water, often containing a small amount of formic acid or ammonium acetate to improve peak shape.[8][9]
-
Check Column Integrity: Ensure the analytical column is not degraded or clogged. A C18 column is frequently used for voriconazole analysis.[2][3][10]
-
Adjust Flow Rate: Optimize the flow rate to improve peak resolution and shape.
-
Issue 2: High Variability in Internal Standard Response
-
Possible Cause: Inconsistent sample preparation or significant, variable matrix effects between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistent and precise execution of the sample preparation steps, particularly the protein precipitation and extraction procedures.
-
Investigate Sample-Specific Matrix Effects: Analyze samples from different individuals to assess the variability of the matrix effect.
-
Consider a Different Internal Standard: If using a structural analog, switching to a stable isotope-labeled internal standard will better compensate for matrix effects.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and extraction recovery for voriconazole from published LC-MS/MS methods. These values can serve as a benchmark for your own experiments.
Table 1: Matrix Effect and Extraction Recovery of Voriconazole in Human Plasma
| Concentration (µg/mL) | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| 0.2 | 102.42 ± 2.47 | 97.15 ± 1.58 | [3] |
| 1.0 | 95.16 ± 7.28 | 102.95 ± 2.73 | [3] |
| 8.0 | 96.51 ± 4.90 | 107.11 ± 6.41 | [3] |
Table 2: Matrix Effect and Recovery of Voriconazole in Human Cerebrospinal Fluid (CSF)
| Concentration (µg/mL) | Matrix Effect (%) | Recovery (%) | Reference |
| 0.2 | 99.35 | 99.96 | [2] |
| 1.0 | 103.41 | 107.00 | [2] |
| 8.0 | 99.64 | 99.85 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is based on a method for the determination of voriconazole in human plasma.[3][4]
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (e.g., fluconazole solution).
-
Protein Precipitation: Add 200 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Voriconazole Analysis
The following are typical LC-MS/MS parameters for voriconazole analysis.[2][3][11]
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 analytical column (e.g., Agilent EclipsePlus C18 or SB C18).[2][3]
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a modifier like formic acid.[8][11][12]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. clpmag.com [clpmag.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Technical Support Center: ent-Voriconazole Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stability testing of ent-voriconazole.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your stability testing experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in my reverse-phase HPLC chromatogram. | Degradation of this compound. | Perform forced degradation studies to identify potential degradation products. Ensure your analytical method is stability-indicating by demonstrating that degradation peaks are well-resolved from the parent peak.[1] |
| Interference from excipients in the formulation. | Analyze a placebo sample (all formulation components except this compound) to check for interfering peaks. | |
| Loss of enantiomeric purity during the stability study. | Racemization (chiral inversion) under stress conditions, particularly in alkaline environments. | Monitor enantiomeric purity throughout the stability study using a suitable chiral HPLC method. Avoid exposing the sample to high pH conditions. A patent has described a method for racemization of a voriconazole isomer under basic conditions, indicating this is a potential risk. |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase, including the organic modifier ratio and buffer pH, to improve peak shape and resolution. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for your column. If necessary, replace the column. | |
| Inconsistent results between different time points. | Sample instability in the autosampler. | If samples are prepared and left in the autosampler for an extended period, degradation may occur. Assess the stability of samples under the autosampler conditions. |
| Improper sample storage. | Ensure samples are stored under the specified conditions (temperature and humidity) and protected from light if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of voriconazole, this compound is expected to be most susceptible to degradation under hydrolytic conditions, particularly in alkaline environments.[2][3] It is relatively stable under oxidative, dry heat, and photolytic stress.[1] The primary degradation pathway in alkaline conditions involves the cleavage of the molecule, leading to the formation of several degradation products.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any impurities. To develop such a method, you should perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate these degradation products.[1][2] The method can then be developed using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and a buffer.[1] The method must be validated according to ICH guidelines.[2]
Q3: Is there a risk of chiral inversion (racemization) during stability testing?
A3: Yes, there is a significant risk of racemization, especially under basic (alkaline) conditions. It is crucial to monitor the enantiomeric purity of this compound throughout the stability study. This can be achieved using a specific chiral HPLC method.
Q4: How do I perform a chiral HPLC analysis for this compound?
A4: Chiral separation of voriconazole enantiomers can be achieved using a chiral stationary phase or by adding a chiral selector to the mobile phase. One reported method uses a C18 column with sulfobutylether-β-cyclodextrin (SBE-β-CD) as a chiral additive in the mobile phase.
Data Presentation
Summary of Forced Degradation Studies for Voriconazole
The following table summarizes the conditions and results from various forced degradation studies on voriconazole, which can be considered indicative for this compound.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 3 N HCl | 150 min | Significant Degradation | [1] |
| 0.1 M HCl | 2 hours at 60°C | Slight Degradation | [2] | |
| Base Hydrolysis | 0.1 N NaOH | 150 min | Significant Degradation | [1] |
| 0.1 M NaOH | 30 min at 60°C | Significant Degradation | [2] | |
| Oxidative | 30% w/v H₂O₂ | 24 hours | 5.40% | [1] |
| 1% H₂O₂ | 30 min | Slight Degradation | [2] | |
| Thermal | Dry Heat | - | Relatively Stable | [1] |
| 60°C | 24 hours | Stable | [2] | |
| Photolytic | UV/Visible Light | - | Relatively Stable | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 5-25 µg/mL).[1]
-
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Mix 7.5 mL of the stock solution with 2.5 mL of 3 N HCl and dilute to 25 mL with the mobile phase. Keep at room temperature for 150 minutes. At regular intervals, withdraw an aliquot, neutralize it, and dilute with the mobile phase before injection.[1]
-
Base Hydrolysis: Mix 7.5 mL of the stock solution with 2.5 mL of 0.1 N NaOH and dilute to 25 mL with the mobile phase. Keep at room temperature for 150 minutes. At regular intervals, withdraw an aliquot, neutralize it, and dilute with the mobile phase before injection.[1]
-
Oxidative Degradation: Treat the sample with 30% w/v H₂O₂.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of the this compound peak from any degradation product peaks.
-
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Proposed Alkaline Degradation Pathway for Voriconazole
Caption: Proposed degradation pathway of voriconazole in alkaline conditions.
References
Technical Support Center: Enhancing ent-Voriconazole Resolution in Chiral HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of voriconazole and its enantiomer, ent-voriconazole.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral stationary phases (CSPs) for voriconazole enantiomer separation?
A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are widely used for the chiral separation of voriconazole.[1][2] The Chiralpak AD-H (amylose-based) and Chiralcel-OD (cellulose-based) columns have demonstrated successful enantioseparation.[1][3] Additionally, macrocyclic antibiotic stationary phases, such as those based on vancomycin, have been explored.[4]
Q2: What are the typical mobile phases used for chiral HPLC of voriconazole?
A2: The choice of mobile phase is highly dependent on the chiral stationary phase. For polysaccharide-based columns, normal-phase eluents consisting of n-hexane and an alcohol modifier like ethanol or isopropanol are common.[3] For separations utilizing chiral mobile phase additives, reversed-phase conditions with a mobile phase of methanol and water are often employed.[5] In Supercritical Fluid Chromatography (SFC), a mixture of supercritical CO2 and methanol is a frequently used mobile phase.[1][2]
Q3: Can chiral additives in the mobile phase be used for voriconazole separation?
A3: Yes, chiral additives can be effective. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully used as a chiral mobile phase additive for the HPLC separation of voriconazole enantiomers on standard C8 and C18 columns.[5][6] This approach can be a cost-effective alternative to dedicated chiral columns.
Q4: What is a typical flow rate and detection wavelength for this analysis?
A4: For standard HPLC applications, a flow rate of 1.0 mL/min is commonly used.[3][5] In techniques like SFC, higher flow rates of around 3.0 mL/min may be employed.[1][2] The detection wavelength is typically set to 254 nm or 256 nm, where voriconazole exhibits strong UV absorbance.[3][7]
Troubleshooting Guide
Q: I am observing poor resolution (Rs < 1.5) between the voriconazole and this compound peaks. What should I do?
A: Poor resolution is a common issue in chiral separations. Here are several steps you can take to improve it:
-
Optimize Mobile Phase Composition:
-
For normal-phase chromatography on polysaccharide CSPs, systematically vary the ratio of the alcohol modifier (e.g., ethanol in n-hexane). A small change in the percentage of the polar modifier can significantly impact selectivity.
-
For reversed-phase with chiral additives, adjust the concentration of the additive (e.g., SBE-β-CD) and the organic modifier (e.g., methanol) ratio.[5]
-
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution.
-
Adjust Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient to find the optimal condition.
-
Consider a Different Chiral Stationary Phase: If optimization of the mobile phase and other parameters does not yield satisfactory results, the chosen CSP may not be suitable for this separation. Consider switching to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based column or vice versa).[1][2]
Q: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A: Poor peak shape can be caused by several factors:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Inappropriate Sample Solvent: The sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion. For normal-phase chromatography, dissolve your sample in the mobile phase or a less polar solvent.
-
Secondary Interactions: Acidic or basic additives can sometimes improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase. For example, small amounts of trifluoroacetic acid (TFA) or diethylamine (DEA) can be added to the mobile phase, but their compatibility with the column must be verified.
-
Column Contamination or Degradation: If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Follow the manufacturer's instructions for column washing and regeneration.
Q: The run time for my chiral separation is too long. How can I reduce it?
A: Long analysis times are a common drawback of some chiral methods.[2] Consider the following to shorten your run time:
-
Increase Flow Rate: This is the most direct way to reduce run time, but it may come at the cost of resolution. A balance must be found.
-
Increase the Strength of the Mobile Phase: In normal-phase, increasing the percentage of the alcohol modifier will decrease retention times. In reversed-phase, increasing the organic component will have the same effect.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is known for providing faster separations than traditional HPLC for many chiral compounds.[1][2] The use of supercritical CO2 as the main mobile phase component allows for higher flow rates without a significant loss in efficiency.
Experimental Protocols
Detailed Methodology for Chiral Separation using a Polysaccharide-Based CSP
This protocol is based on a method developed for the separation of voriconazole and its enantiomer on a Chiralcel-OD column.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiralcel-OD column (250 mm x 4.6 mm, 10 µm particle size).[3]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the voriconazole sample in ethanol.
-
Dilute the stock solution to the desired concentration using ethanol as the diluent.[3]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and identify the peaks for voriconazole and this compound.
-
Calculate the resolution between the two enantiomer peaks. A resolution of approximately 3.0 should be achievable with this method.[3]
-
Data Summary Tables
Table 1: Chiral HPLC and SFC Methods for Voriconazole Enantiomer Separation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| Hypersil ODS C18 (4.6 x 150 mm, 5 µm) | Methanol:Water (45:55) with 15.0 mmol/L KH2PO4 and 10.0 mmol/L SBE-β-CD | 1.0 | Not Specified | Not Specified | Baseline Separation | [5] |
| Chiralcel-OD (250 x 4.6 mm, 10 µm) | n-hexane:ethanol (90:10, v/v) | 1.0 | 27 | 254 nm | ~3.0 | [3] |
| Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CO2:Methanol (90:10, v/v) | 3.0 | 35 | 260 nm | 5.4 | [2] |
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. ijrar.org [ijrar.org]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation and analysis of voriconazole enantiomers by HPL...: Ingenta Connect [ingentaconnect.com]
- 6. Continuous chiral separation process for high-speed countercurrent chromatography established and scaled up: A case of Voriconazole enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of ent-Voriconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the validation of ent-voriconazole, the enantiomer of the broad-spectrum antifungal agent voriconazole. Given that enantiomers can exhibit different pharmacological and toxicological profiles, robust and validated analytical methods for their separation and quantification are crucial in drug development and quality control. This document outlines key performance characteristics of different chromatographic techniques, detailed experimental protocols, and a visual representation of the validation workflow.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the determination of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most commonly employed techniques. The following table summarizes the validation parameters of various methods, offering a comparative overview of their performance.
| Analytical Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Eluent | Linearity Range | Accuracy (%) | Precision (CV%) | LOD / LOQ | Resolution (Rs) | Reference |
| HPLC | Chiralcel-OD (250mm x 4.6mm, 10µm) | n-hexane:ethanol (9:1 v/v) | Not Specified | Not Specified | Not Specified | LOD: 0.0075%, LOQ: 0.021% | ~3.0 | [1] |
| HPLC-UV | RP-18 Column | Acetonitrile:water:acetic acid (40:60:0.25, v/v/v) | 1.00–100 µg/mL | -1.5 to 1.4% (RE) | Within-run: < 7.4%, Between-run: < 7.1% | LOQ: 1.00 µg/mL | Not Specified | [2] |
| SFC | Chiralpak AD-H (250x30 mm, 5µm) | CO2:methanol (90:10% v/v) | Not Specified | Not Specified | Not Specified | Not Specified | 5.4 | [3] |
| LC-MS/MS | C18 cartridge (2 mm x 4 mm) | Gradient of 50% to 100% methanol with 2 mM ammonium acetate and 0.1% formic acid | 0.38 to 15.3 mg/L | Not Specified | Within-batch: < 5%, Between-batch: < 8% | LOQ: 0.1 mg/L | Not Specified | [4][5] |
Experimental Protocols
Detailed methodologies are critical for the replication and verification of analytical results. Below are the experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of voriconazole and its enantiomer in a drug substance.[1]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Chiralcel-OD (250mm × 4.6mm, 10µm).
-
Mobile Phase: A mixture of n-hexane and ethanol in a 9:1 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Diluent: Ethanol.
Supercritical Fluid Chromatography (SFC) Method
SFC offers a rapid and environmentally friendly alternative for the separation of voriconazole enantiomers.[3]
-
Chromatographic System: A supercritical fluid chromatograph.
-
Column: Chiralpak AD-H (250x30 mm, 5µm).
-
Mobile Phase: A mixture of supercritical CO2 and methanol (90:10% v/v).
-
Run Time: Less than 10 minutes.
-
Modifiers: Acidic (Trifluoroacetic acid - TFA) and basic (Diethanolamine - DEA) modifiers can be used to improve separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the analysis of voriconazole in biological matrices such as serum.[4][5]
-
Sample Preparation:
-
Add 10 µL of serum to 40 µL of 0.1 M zinc sulfate solution in a deep-well block.
-
Precipitate proteins by adding 100 µL of acetonitrile containing ketoconazole as an internal standard.
-
Mix vigorously and centrifuge.
-
-
Chromatographic System: An HPLC system coupled with a tandem mass spectrometer.
-
Column: C18 cartridge (2 mm x 4 mm).
-
Mobile Phase: A step gradient of 50% to 100% methanol containing 2 mM ammonium acetate and 0.1% (v/v) formic acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 3 µL of the supernatant.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.
-
Transitions: voriconazole m/z 350.0 > 224.1; ketoconazole m/z 531.1 > 489.1.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for the validation of an this compound analytical method.
Caption: Workflow for analytical method validation of this compound.
This guide serves as a starting point for researchers and scientists involved in the analysis of voriconazole and its enantiomers. The provided data and protocols can aid in the selection and implementation of a suitable analytical method for specific research or quality control needs. It is important to note that method validation should always be performed in the laboratory where the analysis will take place to ensure the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijrar.org [ijrar.org]
- 4. Validation of an assay for voriconazole in serum samples using liquid chromatography-tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. scispace.com [scispace.com]
Cross-Reactivity of Voriconazole Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immunoassay performance in the context of voriconazole therapeutic drug monitoring, with a specific focus on the cross-reactivity of its major metabolite, voriconazole N-oxide. The information presented herein is supported by experimental data from commercially available assays and established validation protocols.
Data Presentation: Immunoassay Cross-Reactivity
The cross-reactivity of an immunoassay is a critical performance characteristic, indicating the extent to which the assay detects substances other than the intended analyte. In the case of voriconazole monitoring, cross-reactivity with its primary metabolite, voriconazole N-oxide, can lead to an overestimation of the parent drug concentration, potentially impacting clinical decisions.
The following table summarizes the cross-reactivity of voriconazole N-oxide in a widely used commercial immunoassay.
| Immunoassay | Analyte | Cross-Reactant | Cross-Reactivity (%) |
| ARK™ Voriconazole II Assay | Voriconazole | Voriconazole N-oxide | ≤ 3.0%[1][2][3] |
Experimental Protocols
The assessment of cross-reactivity is a fundamental component of bioanalytical method validation. The following is a detailed methodology for determining the cross-reactivity of voriconazole isomers and metabolites in a competitive immunoassay, based on guidelines from the U.S. Food and Drug Administration (FDA).
Objective: To determine the percentage of cross-reactivity of voriconazole N-oxide and other potential isomers in a voriconazole immunoassay.
Materials:
-
Voriconazole immunoassay kit (e.g., ARK™ Voriconazole II Assay)
-
Calibrators and controls for the voriconazole immunoassay
-
Certified reference standards of voriconazole, voriconazole N-oxide, and other relevant isomers
-
Drug-free human serum
-
Automated clinical chemistry analyzer
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of voriconazole, voriconazole N-oxide, and other test isomers in a suitable solvent (e.g., methanol or dimethyl sulfoxide) at a high concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Samples:
-
Spike drug-free human serum with the cross-reactant (e.g., voriconazole N-oxide) at various concentrations. The concentrations should be clinically relevant and span the expected range of the metabolite in patient samples.
-
For the ARK™ Voriconazole II Assay, the manufacturer tested voriconazole N-oxide at concentrations of 5.0 µg/mL and 10.0 µg/mL[1][4].
-
Prepare samples containing only the cross-reactant and samples containing a combination of the cross-reactant and a known low concentration of voriconazole (e.g., 1.0 µg/mL) to assess interference[1][4].
-
-
Assay Performance:
-
Analyze the prepared samples using the voriconazole immunoassay according to the manufacturer's instructions for use.
-
Run the assay in replicate (e.g., n=3) to ensure the precision of the measurements.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Determine the apparent voriconazole concentration for each sample containing the cross-reactant.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Voriconazole / Concentration of Cross-Reactant) x 100
-
Acceptance Criteria:
-
The degree of cross-reactivity should be evaluated for its potential clinical impact. A low percentage of cross-reactivity is generally desirable to ensure the accuracy of the therapeutic drug monitoring results.
Visualizations
The following diagrams illustrate the principle of the competitive immunoassay and the experimental workflow for assessing cross-reactivity.
References
In Vivo Comparison: Ent-Voriconazole vs. Voriconazole - A Data-Driven Guide
A comprehensive analysis of the in vivo performance of voriconazole, addressing the current landscape of available research on its enantiomeric counterpart, ent-voriconazole.
Executive Summary
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. As a chiral molecule, it exists as four stereoisomers. The commercially available and therapeutically utilized form is the (2R,3S)-enantiomer. Its diastereomer, this compound ((2S,3R)-voriconazole), is not used clinically. Extensive literature searches for direct in vivo comparative studies between voriconazole and this compound have revealed a significant data gap. The current body of scientific research focuses almost exclusively on the efficacy and safety of the (2R,3S)-enantiomer.
This guide provides a detailed overview of the available in vivo data for voriconazole, including its antifungal efficacy, pharmacokinetic properties, and associated experimental methodologies. While a direct comparison with this compound is not possible due to the absence of published data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals by consolidating the existing in vivo evidence for the clinically relevant enantiomer.
The Significance of Stereochemistry in Voriconazole's Activity
Voriconazole possesses two stereogenic centers, resulting in four possible stereoisomers. The antifungal activity of azoles is known to be stereoselective, with one enantiomer typically exhibiting significantly higher potency. In the case of voriconazole, the (2R,3S)-enantiomer is the active moiety responsible for its therapeutic effects. This stereoselectivity is crucial for its interaction with the target enzyme, cytochrome P450-dependent lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis in fungi. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
In Vivo Efficacy of Voriconazole
Numerous in vivo studies have demonstrated the potent antifungal activity of voriconazole against a broad spectrum of fungal pathogens. The following tables summarize key findings from preclinical animal models.
Table 1: In Vivo Efficacy of Voriconazole in a Murine Model of Disseminated Candidiasis
| Fungal Strain | Dosing Regimen | Efficacy Endpoint | Outcome |
| Candida albicans | 0.5 to 80 mg/kg/day | Fungal burden in kidneys (log10 CFU/g) | Dose-dependent reduction in fungal burden. A free drug 24-h AUC/MIC ratio of 20 to 25 was predictive of treatment success.[1] |
| 9 additional C. albicans isolates (MICs 0.007 to 0.25 µg/ml) | Varied to achieve target AUC/MIC ratios | Fungal burden in kidneys (log10 CFU/g) | A consistent free drug AUC/MIC ratio of approximately 24 was associated with efficacy across isolates with varying susceptibilities.[1] |
Table 2: In Vivo Efficacy of Voriconazole in a Guinea Pig Model of Dermatophytosis
| Fungal Strain | Dosing Regimen | Efficacy Endpoint | Outcome |
| Microsporum canis | 20 mg/kg/day orally for 12 days | Clinical score (redness, lesion severity) and mycological clearance | Significant reduction in clinical scores and negative fungal cultures in treated animals compared to the untreated group. |
Pharmacokinetics of Voriconazole in Animal Models
Understanding the pharmacokinetic profile of voriconazole is critical for designing effective dosing strategies.
Table 3: Pharmacokinetic Parameters of Voriconazole in a Murine Model
| Parameter | Value |
| Peak Level/Dose | 0.1 to 0.2 |
| AUC/Dose | 0.1 to 0.7 |
| Serum Elimination Half-life | 0.7 to 2.9 hours |
| Protein Binding (mouse serum) | 78% |
Data from a neutropenic murine model of disseminated candidiasis.[1]
Experimental Protocols
Murine Model of Disseminated Candidiasis
-
Animal Model: Neutropenic mice are commonly used to mimic the immunocompromised state of patients susceptible to invasive fungal infections. Neutropenia is typically induced by cyclophosphamide administration.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Voriconazole is administered at various doses and schedules (e.g., once daily, twice daily) to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters associated with efficacy.
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours after the last dose), animals are euthanized, and target organs (typically kidneys) are harvested. The fungal burden is quantified by plating homogenized tissue and counting colony-forming units (CFU).[1]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine plasma concentrations of voriconazole. These data are used to calculate key PK parameters such as AUC, Cmax, and half-life.[1]
Visualizing Key Pathways and Processes
Mechanism of Action of Voriconazole
Caption: Mechanism of action of voriconazole.
General Experimental Workflow for In Vivo Antifungal Efficacy Testing
Caption: A generalized workflow for in vivo antifungal studies.
Conclusion
While a direct in vivo comparison between this compound and voriconazole remains an area for future research, the extensive data available for the clinically used (2R,3S)-enantiomer underscores its potent antifungal activity and provides a solid foundation for its continued therapeutic use. The information presented in this guide, including quantitative data and detailed experimental protocols, offers valuable insights for researchers in the field of antifungal drug development. Further studies into the biological activity of other voriconazole stereoisomers could provide a more complete understanding of its structure-activity relationship.
References
A Spectroscopic Showdown: Unmasking the Chiral Twins of Voriconazole
For researchers, scientists, and drug development professionals, understanding the distinct properties of enantiomers is paramount. In the case of the potent antifungal agent Voriconazole, its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide provides a comparative overview of spectroscopic techniques used to differentiate and characterize the enantiomers of Voriconazole, offering insights into their structural nuances.
While enantiomers share identical physical and chemical properties in an achiral environment, their interaction with chiral entities, including polarized light or biological receptors, can differ significantly. Spectroscopic methods that exploit this chirality are therefore indispensable tools for enantiomeric characterization and quality control in the pharmaceutical industry. This guide delves into the application of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) spectroscopy for the analysis of Voriconazole enantiomers.
Data Presentation
Due to the limited availability of publicly accessible, direct comparative spectroscopic data for the individual enantiomers of Voriconazole, the following tables are presented as illustrative examples of how such data would be structured and interpreted.
Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for Voriconazole Enantiomers in the Presence of a Chiral Solvating Agent.
| Spectroscopic Parameter | (+)-Voriconazole | (-)-Voriconazole | Expected Observations |
| ¹H Chemical Shift (ppm) - Hx | δ + Δδ₁ | δ + Δδ₂ | Non-equivalent chemical shifts (Δδ ≠ 0) for corresponding protons in the presence of a chiral solvating agent. The magnitude of the chemical shift difference (ΔΔδ = |
| ¹³C Chemical Shift (ppm) - Cx | γ + Δγ₁ | γ + Δγ₂ | Similar to proton NMR, carbon nuclei will exhibit non-equivalent chemical shifts upon interaction with a chiral solvating agent, allowing for their differentiation. |
Table 2: Hypothetical Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopic Data for Voriconazole Enantiomers.
| Spectroscopic Parameter | (+)-Voriconazole | (-)-Voriconazole | Expected Observations |
| CD λmax (nm) | λ₁ | λ₁ | The wavelengths of maximum absorption (λmax) are identical for both enantiomers. |
| Molar Ellipticity [θ] at λ₁ | Positive Cotton Effect | Negative Cotton Effect | Enantiomers will exhibit CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other at the same wavelength. |
| VCD νmax (cm⁻¹) | ν₁ | ν₁ | The wavenumbers of maximum absorption (νmax) in the infrared region are identical for both enantiomers. |
| ΔA at ν₁ | Positive Band | Negative Band | Similar to CD, the VCD spectra of enantiomers are mirror images. A positive band for a specific vibrational mode in one enantiomer will be a negative band for the other. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the comparison of Voriconazole enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Objective: To resolve the signals of the two enantiomers of Voriconazole in the NMR spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a solution of racemic Voriconazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Select a suitable chiral solvating agent (CSA), such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral lanthanide shift reagent.
-
Add the CSA to the NMR tube containing the Voriconazole solution in a stepwise manner, typically in molar ratios of 1:0.5, 1:1, and 1:2 (Voriconazole:CSA).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure proper shimming of the magnetic field to obtain high-resolution spectra.
-
Typical acquisition parameters for ¹H NMR include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to the Voriconazole protons and carbons.
-
Observe the splitting of signals for specific nuclei into two distinct sets of resonances, corresponding to the two diastereomeric complexes formed between the Voriconazole enantiomers and the CSA.
-
The relative integration of the separated signals can be used to determine the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized light by the Voriconazole enantiomers.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the individual enantiomers of Voriconazole in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).
-
The solvent must not absorb in the wavelength range of interest.
-
Use a quartz cuvette with a specific path length (e.g., 1 cm or 0.1 cm).
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum over a suitable wavelength range, typically in the far-UV region (e.g., 190-300 nm) where electronic transitions of the chromophores in Voriconazole occur.
-
Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectra.
-
Typical parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and an accumulation of multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The CD spectrum is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).
-
Compare the spectra of the two enantiomers. They should be mirror images of each other, with equal magnitude but opposite signs for the Cotton effects at each wavelength.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized infrared radiation by the Voriconazole enantiomers.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the individual enantiomers of Voriconazole in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a higher concentration than for CD spectroscopy (typically 10-50 mg/mL).
-
Use a sample cell with a short path length (e.g., 50-200 µm) and windows that are transparent in the mid-infrared region (e.g., BaF₂, CaF₂).
-
-
VCD Data Acquisition:
-
Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).
-
Record the VCD spectrum over the mid-infrared range (e.g., 4000-800 cm⁻¹).
-
Acquire a baseline spectrum of the solvent and the racemic mixture.
-
A large number of scans (often thousands) are typically averaged to obtain a good signal-to-noise ratio due to the small magnitude of the VCD signal.
-
-
Data Analysis:
-
The VCD spectrum is plotted as the difference in absorbance (ΔA) versus wavenumber (cm⁻¹).
-
Compare the VCD spectra of the two enantiomers. As with CD, the spectra should be mirror images of each other.
-
Computational modeling (e.g., using Density Functional Theory) is often used to predict the VCD spectrum for a given absolute configuration, allowing for the unambiguous assignment of the stereochemistry of each enantiomer.
-
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic comparison of Voriconazole enantiomers.
Comparative Guide to ent-Voriconazole Reference Standard Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of the ent-Voriconazole reference standard, presenting a comparative analysis with the official Voriconazole active pharmaceutical ingredient (API). The data herein is intended to support research, development, and quality control activities by offering detailed experimental protocols and comparative analytical data.
Physicochemical Properties
A fundamental aspect of reference standard characterization is the determination of its physicochemical properties. As enantiomers, Voriconazole and this compound are expected to have identical physical properties in a non-chiral environment, such as melting point and solubility. However, their interaction with plane-polarized light will be equal in magnitude but opposite in direction, a key characteristic for their identification.
| Property | Voriconazole | This compound |
| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 349.31 g/mol | 349.31 g/mol |
| Melting Point | Approximately 127-130 °C (for the racemic mixture) | Expected to be identical to Voriconazole |
| Specific Rotation | -62° (c = 1 mg/ml in a specified solvent)[1] | Expected to be +62° (c = 1 mg/ml in the same solvent) |
| Appearance | White to off-white solid | White to off-white solid |
Chromatographic Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for assessing the purity and separating the enantiomers of Voriconazole.
High-Performance Liquid Chromatography (HPLC)
A validated chiral HPLC method is crucial for determining the enantiomeric purity of the this compound reference standard.
| Parameter | Method Details |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Controlled room temperature or slightly elevated |
Supercritical Fluid Chromatography (SFC)
SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.
| Parameter | Method Details |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol) |
| Flow Rate | Typically 2-5 mL/min |
| Back Pressure | Maintained to ensure supercritical state |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecular structure, confirming the identity of the this compound reference standard. As enantiomers, the NMR, MS, and IR spectra of Voriconazole and this compound are expected to be identical. The following data for Voriconazole serves as a reference for the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum of Voriconazole
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.75 | s | 1H, Triazole-H |
| 8.21 | s | 1H, Triazole-H |
| 7.30 - 7.10 | m | 3H, Aromatic-H |
| 7.05 | d | 1H, Pyrimidine-H |
| 5.50 | q | 1H, CH |
| 5.10 | s | 1H, OH |
| 4.85 & 4.55 | ABq | 2H, CH₂ |
| 1.20 | d | 3H, CH₃ |
¹³C NMR (Carbon-13 NMR) Spectrum of Voriconazole
| Chemical Shift (δ, ppm) | Assignment |
| 163.1 (dd) | C-F (Aromatic) |
| 160.2 (dd) | C-F (Aromatic) |
| 158.5 (d) | C-F (Pyrimidine) |
| 154.8 (d) | Pyrimidine-C |
| 151.8 | Triazole-C |
| 145.2 | Triazole-C |
| 131.5 (dd) | Aromatic-CH |
| 123.1 (q) | CF₃ (implicit) |
| 111.8 (dd) | Aromatic-CH |
| 105.2 (t) | Aromatic-CH |
| 75.3 | C-OH |
| 59.1 | CH₂ |
| 35.2 | CH |
| 16.9 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 350.1.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would be similar to those of Voriconazole.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H (alcohol) |
| 3100 - 3000 | C-H (aromatic) |
| 2900 - 2800 | C-H (aliphatic) |
| 1600 - 1450 | C=C and C=N (aromatic and heteroaromatic rings) |
| 1300 - 1000 | C-F (fluoro groups) |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of n-hexane and isopropanol in a specified ratio (e.g., 90:10 v/v).
-
System Suitability: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject a solution of racemic Voriconazole to confirm the resolution between the two enantiomer peaks.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation: Calculate the enantiomeric purity by determining the area percentage of the this compound peak relative to the total area of both enantiomer peaks.
NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer at a specified frequency.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and assign the chemical shifts relative to a reference standard (e.g., TMS).
Visualizations
Caption: Workflow for the characterization of this compound reference standard.
Caption: Logical flow for the comparative analysis of Voriconazole and this compound.
References
A Comparative Analysis of ent-Voriconazole and Other Azole Antifungals for Researchers
This guide provides a detailed comparison of ent-voriconazole with its active enantiomer, voriconazole, and other prominent azole antifungals. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Introduction to Voriconazole and its Enantiomer
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[1][2] It is a chiral molecule, existing as a pair of enantiomers: the therapeutically active (2R,3S)-voriconazole and its mirror image, (2S,3R)-ent-voriconazole. While voriconazole is a well-established antifungal, specific comparative data on the biological activity of this compound is not extensively available in publicly accessible literature. This guide will focus on the known properties of voriconazole and compare it with other key azole antifungals, while also discussing the potential implications of stereochemistry on its activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By inhibiting lanosterol 14α-demethylase, voriconazole disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This disruption alters the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and replication.[2][3]
Comparative In Vitro Activity
The in vitro activity of azole antifungals is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for voriconazole and other azoles against common fungal pathogens.
Table 1: In Vitro Activity of Voriconazole and Other Azoles against Candida Species
| Antifungal Agent | C. albicans MIC Range (µg/mL) | C. glabrata MIC Range (µg/mL) | C. krusei MIC Range (µg/mL) | C. parapsilosis MIC Range (µg/mL) |
| Voriconazole | 0.001 - 0.05 | 0.03 - 8 | 0.01 - >4 | 0.01 - 0.5 |
| Fluconazole | 0.25 - 1.0 | 0.5 - 64 | 16 - 64 | 0.5 - 4.0 |
| Itraconazole | 0.03 - 0.25 | 0.125 - 2.0 | 0.25 - 2.0 | 0.03 - 0.25 |
| Posaconazole | ≤0.03 - 0.25 | 0.06 - 1.0 | 0.125 - 1.0 | ≤0.03 - 0.25 |
Note: Data compiled from various in vitro studies. MIC ranges can vary based on testing methodology and geographical location of isolates.
Table 2: In Vitro Activity of Voriconazole and Other Azoles against Aspergillus Species
| Antifungal Agent | A. fumigatus MIC Range (µg/mL) | A. flavus MIC Range (µg/mL) | A. niger MIC Range (µg/mL) | A. terreus MIC Range (µg/mL) |
| Voriconazole | <0.03 - 2 | <0.03 - 2 | 0.25 - 2 | <0.03 - 2 |
| Itraconazole | 0.125 - 2 | 0.125 - 2 | 0.25 - 2 | 0.125 - 2 |
| Posaconazole | ≤0.03 - 0.5 | ≤0.03 - 0.5 | 0.125 - 1.0 | ≤0.03 - 0.5 |
| Amphotericin B | 0.25 - 4 | 0.5 - 4 | 0.5 - 4 | 0.25 - 4 |
Note: Fluconazole is generally not active against Aspergillus species.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antifungal susceptibility testing. The broth microdilution method is a commonly used technique.
Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Antifungal agent stock solution
-
Fungal inoculum suspension (adjusted to a specific concentration, e.g., 0.5-2.5 x 10³ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to the desired concentration using a spectrophotometer.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.[1]
In Vivo Efficacy
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A common model for invasive aspergillosis involves immunosuppressed mice.
Objective: To assess the therapeutic efficacy of an antifungal agent in a murine model of invasive aspergillosis.
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Aspergillus fumigatus conidia suspension
-
Antifungal agent for administration (e.g., oral or intravenous)
-
Control vehicle
Procedure:
-
Immunosuppression: Mice are rendered neutropenic through the administration of agents like cyclophosphamide.
-
Infection: Mice are infected with a lethal inoculum of A. fumigatus conidia, typically via the intranasal or intravenous route.
-
Treatment: Treatment with the antifungal agent or a vehicle control is initiated at a specified time post-infection and continued for a defined period.
-
Monitoring: Mice are monitored daily for survival and clinical signs of illness.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., lungs, kidneys), which is determined by plating organ homogenates.
The Role of Stereochemistry in Antifungal Activity
While direct comparative data for this compound is scarce, the stereochemistry of azole antifungals can significantly influence their biological activity. The binding pocket of the target enzyme, lanosterol 14α-demethylase, is chiral, and thus, enantiomers of a drug can exhibit different binding affinities and inhibitory potencies.
For some azoles, one enantiomer is significantly more active than the other. It is plausible that (2R,3S)-voriconazole has a higher affinity for the fungal CYP51 enzyme compared to its enantiomer, leading to its selection as the therapeutic agent. Further research is warranted to fully elucidate the antifungal activity and toxicological profile of this compound.
Conclusion
Voriconazole is a potent, broad-spectrum azole antifungal that is a first-line treatment for several invasive fungal infections. Its mechanism of action, shared with other azoles, is the inhibition of ergosterol biosynthesis. While voriconazole has demonstrated superior activity against many fungal pathogens compared to older azoles, the specific biological profile of its enantiomer, this compound, remains to be fully characterized in the scientific literature. Future studies directly comparing the enantiomers of voriconazole would provide valuable insights into its structure-activity relationship and the potential for stereoselective antifungal therapy.
References
Comparative Bioactivity Analysis of Voriconazole and its Enantiomer: A Review of Available Data
For researchers, scientists, and drug development professionals, this guide provides a statistical analysis and comparison of the bioactivity of voriconazole and its enantiomer, ent-voriconazole. Due to the limited availability of public data on this compound, this guide focuses on the established bioactivity of the active voriconazole enantiomer, alongside detailed experimental protocols and a visualization of its mechanism of action.
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically important fungal pathogens. It is the pure (2R,3S)-enantiomer of a pair of enantiomers. Its counterpart, (2S,3R)-voriconazole, is often referred to as this compound. The stereochemistry of drug molecules can significantly impact their pharmacological activity, with one enantiomer often exhibiting greater potency and a better safety profile than the other. This guide aims to compare the bioactivity of voriconazole and this compound.
While extensive data is available for the clinically used (2R,3S)-voriconazole, a comprehensive search of publicly available scientific literature did not yield quantitative bioactivity data (e.g., Minimum Inhibitory Concentrations or enzyme inhibition IC50 values) for a direct comparison with its (2S,3R)-enantiomer, this compound. The following sections provide a detailed overview of the known bioactivity of voriconazole, the methodologies used to determine it, and its mechanism of action.
Data Presentation: Bioactivity of Voriconazole
The following table summarizes the in vitro activity of voriconazole against a range of common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC50 (the concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited).
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ≤0.03 - >16 | 0.03 - 0.06 | 0.06 - 0.25 |
| Candida glabrata | ≤0.03 - 16 | 0.25 - 1 | 1 - 4 |
| Candida krusei | 0.06 - 4 | 0.25 - 0.5 | 0.5 - 1 |
| Candida parapsilosis | ≤0.03 - 2 | 0.03 - 0.06 | 0.06 - 0.125 |
| Candida tropicalis | ≤0.03 - >16 | 0.03 - 0.06 | 0.06 - 0.25 |
| Aspergillus fumigatus | ≤0.03 - 2 | 0.25 - 0.5 | 0.5 - 1 |
| Aspergillus flavus | 0.12 - 2 | 0.5 | 1 |
| Aspergillus niger | 0.25 - 2 | 0.5 | 1 |
| Aspergillus terreus | 0.12 - 2 | 0.5 | 1 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of voriconazole's bioactivity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final standardized inoculum concentration.
-
Antifungal Agent Preparation: A stock solution of voriconazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold serial dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are also included. The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles like voriconazole, this is typically defined as the concentration that produces at least a 50% reduction in turbidity as determined visually or spectrophotometrically.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the enzyme lanosterol 14α-demethylase (CYP51), the primary target of azole antifungals. The inhibition is often quantified by determining the half-maximal inhibitory concentration (IC50). Recombinant fungal CYP51 is typically used in these assays.
Methodology:
-
Recombinant Enzyme Preparation: The gene encoding for the target fungal CYP51 is expressed in a suitable host system (e.g., Escherichia coli or Pichia pastoris), and the recombinant enzyme is purified.
-
Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the recombinant CYP51 enzyme, a suitable buffer, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and a substrate. The natural substrate is lanosterol, but fluorescent or other surrogate substrates can also be used for higher throughput.
-
Inhibitor Addition: Voriconazole (and ideally, this compound for comparison) is added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also run.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or a cofactor like NADPH. The mixture is incubated at a controlled temperature for a specific period.
-
Detection and Analysis: The product of the enzymatic reaction is detected and quantified. If using the natural substrate, this often involves chromatographic methods (e.g., HPLC) coupled with mass spectrometry to measure the demethylated product. With fluorescent substrates, the change in fluorescence intensity is measured. The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Voriconazole Action
The following diagram illustrates the mechanism of action of voriconazole in disrupting the ergosterol biosynthesis pathway in fungal cells.
Caption: Mechanism of action of voriconazole.
Experimental Workflow for MIC Determination
The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for MIC determination.
A Guide to Inter-Laboratory Validation of ent-Voriconazole Assays
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a framework for the inter-laboratory validation of bioanalytical methods for the quantification of ent-voriconazole, the inactive enantiomer of the broad-spectrum antifungal agent, voriconazole. The objective of an inter-laboratory validation is to establish the reproducibility and robustness of an analytical method when performed by different laboratories, ensuring consistent and reliable results that can be compared across studies. This document provides a template for comparing the performance of a chiral High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound across multiple analytical sites.
Introduction to this compound Analysis
Voriconazole is a chiral triazole antifungal drug administered as a racemate. The two enantiomers, voriconazole and this compound, exhibit different pharmacokinetic and pharmacodynamic profiles. While voriconazole is the active therapeutic agent, monitoring the levels of its enantiomer is crucial for understanding the complete pharmacokinetic profile of the drug and for assessing the potential for stereoselective metabolism and drug-drug interactions. The development and validation of robust analytical methods for the stereoselective quantification of voriconazole and this compound are therefore essential in both clinical and research settings.
Inter-Laboratory Validation Protocol
An inter-laboratory validation study for an this compound assay should be designed to assess the following key performance characteristics across a minimum of three laboratories:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of voriconazole, metabolites, and other endogenous components in the biological matrix.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy).
-
Linearity and Range: The concentration range over which the assay is precise, accurate, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of the biological matrix on the ionization and measurement of the analyte.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
The following sections provide detailed experimental protocols and data presentation tables for a proposed inter-laboratory validation study.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
A common approach for the separation of enantiomers is chiral HPLC. The following is a generalized protocol that should be standardized across all participating laboratories.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of isopropyl alcohol, dichloromethane, and diethylamine (e.g., 50:50:0.1 v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 262 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is often preferred.
Sample Preparation:
-
Internal Standard Addition: To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., d3-voriconazole).
-
Protein Precipitation: Add 150 µL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 12,000 x g for 5 minutes.
-
Dilution and Injection: Transfer 50 µL of the supernatant, dilute with 50 µL of water, and inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable chiral column or a high-resolution C18 column (e.g., Phenomenex Luna C18, 2.0 x 50 mm, 3.5 µm) if the enantiomers can be resolved by the mobile phase gradient.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: m/z 350.1 → 281.1
-
Internal Standard (d3-voriconazole): m/z 353.1 → 284.1
-
Data Presentation
The following tables should be used to summarize the quantitative data from each participating laboratory for easy comparison.
Table 1: Inter-Laboratory Precision and Accuracy
| Concentration (ng/mL) | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | Mean ± SD (ng/mL) | |
| LLOQ | |||
| Low QC | |||
| Mid QC | |||
| High QC | |||
| Accuracy (%) | Accuracy (%) | Accuracy (%) | |
| LLOQ | |||
| Low QC | |||
| Mid QC | |||
| High QC | |||
| Precision (CV%) | Precision (CV%) | Precision (CV%) | |
| Intra-day | |||
| Inter-day |
Table 2: Linearity and Sensitivity Comparison
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linear Range (ng/mL) | |||
| Correlation Coefficient (r²) | |||
| LOD (ng/mL) | |||
| LLOQ (ng/mL) |
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Mean Recovery (%) | |||
| Matrix Effect (%) |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow of the inter-laboratory validation process.
Caption: Workflow for inter-laboratory validation of an analytical method.
Conclusion
A successful inter-laboratory validation demonstrates that the analytical method for this compound is robust, reliable, and transferable. The data generated from such a study provides a high degree of confidence in the results obtained from different laboratories, which is critical for regulatory submissions and for the comparison of data from multi-center clinical trials. The protocols and data presentation formats outlined in this guide provide a framework for conducting a comprehensive inter-laboratory validation of an this compound assay. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data for this important analyte.
Safety Operating Guide
Proper Disposal of ent-Voriconazole: A Guide for Laboratory Professionals
The proper disposal of ent-voriconazole, the enantiomer of the antifungal agent voriconazole, is a critical component of laboratory safety and environmental responsibility. As a biologically active pharmaceutical compound, this compound must be managed as hazardous chemical waste to prevent potential harm to human health and the ecosystem. This guide provides essential, step-by-step procedures for its safe handling and disposal in a research and development setting.
Core Principles of this compound Waste Management
All personnel handling this compound must be trained in hazardous waste management procedures.[1] A comprehensive written plan should be in place detailing the management of each waste stream, from generation to final disposal.[1] The primary methods for disposal involve incineration by a licensed hazardous waste contractor.[1][2] Disposing of this compound down the drain is strictly prohibited.[2][3]
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from non-hazardous trash and other chemical waste streams to prevent accidental reactions and ensure proper disposal.[4][5] Store acids and bases separately, and keep oxidizing agents apart from reducing agents and organic compounds.[6]
-
-
Container Selection and Labeling :
-
Accumulation and Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[1][6]
-
Ensure containers are kept closed except when adding waste. Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
-
Disposal and Record Keeping :
-
Arrange for the collection of the hazardous waste by a licensed disposal vendor.[1]
-
Maintain a detailed log of the contents of each hazardous waste container to avoid costly identification testing by the disposal company.[3]
-
Ensure that all shipping and transport of the waste is done in accordance with Department of Transportation (DOT) regulations and that a hazardous waste manifest is completed and retained.[2][5]
-
Summary of Disposal Guidelines
| Consideration | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Prevents environmental contamination and harm to human health. |
| Primary Disposal Method | Incineration via licensed vendor[1][2] | Ensures complete destruction of the active pharmaceutical ingredient. |
| Prohibited Disposal | Drain or regular trash disposal[2][3] | Avoids contamination of waterways and soil. |
| Container Requirements | Compatible, sealed, and properly labeled containers[4] | Ensures safe storage and transport without leaks or reactions. |
| Storage Location | Designated Satellite Accumulation Area (SAA)[1] | Provides a secure and controlled environment for waste accumulation. |
| Record Keeping | Maintain waste manifests and logs of container contents[1][3] | Ensures regulatory compliance and facilitates proper disposal. |
Experimental Protocols
Specific experimental protocols for the neutralization or on-site treatment of this compound are not recommended. The standard and safest procedure is collection and disposal by a qualified hazardous waste management company. Any attempt to chemically alter the waste in the lab would require extensive validation and could pose additional safety risks.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling ent-Voriconazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling ent-Voriconazole, the enantiomer of the antifungal agent Voriconazole. The following procedures and recommendations are based on available safety data for Voriconazole and general best practices for handling potent pharmaceutical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as a pharmaceutical-related compound, should be handled with care. Based on the safety data for Voriconazole, it is classified with potential hazards including acute oral toxicity, reproductive toxicity, and carcinogenicity. It may also cause damage to organs through prolonged or repeated exposure.[1] Therefore, a stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Standard Compliance |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Consider double gloving for operations with high risk of contact. | EN 374, ASTM F1001 or equivalent[1][2] |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | EN 166, ANSI Z87.1 or equivalent[1][2] |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, a disposable gown is recommended. | EN 13982, ANSI 103 or equivalent[1] |
| Respiratory Protection | For operations that may generate dust (e.g., weighing, mixing), use a respirator with a P3 filter. A chemical fume hood is the preferred engineering control. | EN 140, EN 143, ASTM F2704-10 or equivalent[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure during routine laboratory procedures.
General Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Weighing and Reconstitution Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Reconstitution:
-
If reconstituting a powder, add the solvent slowly to the solid to minimize dust generation.
-
Keep the container closed as much as possible during the process.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not flush down the toilet.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), and any materials used for cleaning spills (e.g., absorbent pads, cloths) should be placed in a sealed, appropriately labeled hazardous waste container for disposal.[1][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection.[1][3]
-
Contain the spill to prevent it from spreading.
-
For dry spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a vacuum cleaner with a HEPA filter.[1][3]
-
Place all spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.[1][3]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Exposure Minimization
To effectively manage the risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
